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  • Product: 4-methylideneoxolan-3-ol
  • CAS: 390381-85-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-methylideneoxolan-3-ol: A Versatile Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4-methylideneoxolan-3-ol, a functionalized tetrahydrofuran derivative with significant potential in drug discovery and development. While not extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-methylideneoxolan-3-ol, a functionalized tetrahydrofuran derivative with significant potential in drug discovery and development. While not extensively documented under this specific nomenclature, its structural motif is of considerable interest to medicinal chemists. This document will elucidate its chemical identity, explore synthetic strategies, discuss its physicochemical properties, and delve into its applications as a versatile scaffold and potential bioisostere. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: Defining the Molecule

4-methylideneoxolan-3-ol, systematically named 4-methylene-tetrahydrofuran-3-ol, is a heterocyclic organic compound. The core of this molecule is an oxolane (tetrahydrofuran) ring, a five-membered heterocycle containing one oxygen atom. This scaffold is prevalent in a vast array of natural products and pharmacologically active compounds. The defining features of the title compound are a hydroxyl (-OH) group at the 3-position and an exocyclic methylene (=CH₂) group at the 4-position of the oxolane ring.

Molecular Structure:

Caption: Molecular structure of 4-methylideneoxolan-3-ol.

Due to its specific substitution pattern, 4-methylideneoxolan-3-ol is a chiral molecule, existing as (R) and (S) enantiomers. The stereochemistry of the hydroxyl group significantly influences its biological activity and interaction with chiral environments such as enzyme active sites and receptors.

While a dedicated CAS number for 4-methylideneoxolan-3-ol is not readily found in major chemical databases, its saturated analog, 4-Methyl-tetrahydro-furan-3-ol , is well-documented with CAS Number 29848-42-8 [1]. The study of this and other functionalized oxolanes provides a valuable framework for understanding the potential of the title compound.

The Oxolane Scaffold: A Privileged Structure in Drug Discovery

The tetrahydrofuran (oxolane) ring is considered a "privileged scaffold" in medicinal chemistry. Its prevalence in biologically active molecules stems from a combination of favorable properties:

  • Hydrogen Bonding Capacity: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The hydroxyl group in 4-methylideneoxolan-3-ol can act as both a hydrogen bond donor and acceptor.

  • Improved Solubility: The polar nature of the ether and hydroxyl functionalities can enhance the aqueous solubility of drug candidates, a critical parameter for bioavailability.

  • Metabolic Stability: The tetrahydrofuran ring is generally more resistant to metabolic degradation compared to more labile functional groups.

  • Three-Dimensional Diversity: The non-planar, puckered conformation of the oxolane ring allows for the precise spatial arrangement of substituents, enabling the exploration of three-dimensional pharmacophores.

Bioisosterism: The Role of Functionalized Oxolanes

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design[2][3]. Functionalized oxolanes, such as 4-methylideneoxolan-3-ol, can serve as bioisosteres for other chemical motifs, offering a strategy to modulate a molecule's properties to enhance efficacy, reduce toxicity, or improve pharmacokinetics[4][5][6]. For instance, the oxolane ring can be a bioisosteric replacement for carbocyclic rings or other heterocyclic systems to fine-tune lipophilicity and polarity.

Bioisosterism Lead_Compound Lead Compound (e.g., with carbocyclic ring) Bioisostere Analog with 4-Methylideneoxolan-3-ol Scaffold Lead_Compound->Bioisostere Bioisosteric Replacement Improved_Properties Improved Properties: - Solubility - Metabolic Stability - Target Affinity - Reduced Toxicity Bioisostere->Improved_Properties Leads to

Caption: Bioisosteric replacement strategy using the oxolane scaffold.

Synthesis of Functionalized Oxolanes

While a specific, optimized synthesis for 4-methylideneoxolan-3-ol is not prominently described in the literature, its synthesis can be envisioned through established methodologies for the preparation of functionalized tetrahydrofurans. General strategies often involve cyclization reactions of appropriately substituted acyclic precursors.

General Synthetic Approaches

The synthesis of substituted tetrahydrofurans can be achieved through various routes, including:

  • Intramolecular Cyclization of Diols: The acid-catalyzed dehydration of 1,4-diols is a classic method for forming the tetrahydrofuran ring[7].

  • Oxa-Michael Addition: Intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated system can efficiently construct the oxolane ring.

  • Reductive Cyclization: Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones is a modern approach to chiral tetrahydrofurans[8].

  • Cascade Reactions: Multi-step, one-pot cascade reactions starting from readily available materials like 2,5-dimethylfuran can lead to functionalized tetrahydrofuran derivatives[9][10].

Plausible Synthetic Route to 4-methylideneoxolan-3-ol

A plausible synthetic pathway to 4-methylideneoxolan-3-ol could involve the following conceptual steps:

Synthesis Start Starting Material (e.g., Propargyl alcohol derivative) Intermediate1 Functionalized Acyclic Precursor Start->Intermediate1 Functional Group Manipulation Cyclization Intramolecular Cyclization Intermediate1->Cyclization Base or Metal Catalyst Product 4-Methylideneoxolan-3-ol Cyclization->Product

Caption: Conceptual synthetic workflow for 4-methylideneoxolan-3-ol.

Detailed Protocol (Hypothetical):

A potential, though not experimentally verified, protocol could be adapted from known syntheses of related structures. For instance, a strategy could involve the base-mediated cyclization of a suitably protected 1,2-epoxy-5-en-4-ol derivative.

Step 1: Epoxidation An appropriate homoallylic alcohol would be subjected to Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the epoxide.

Step 2: Intramolecular Cyclization Treatment of the epoxy alcohol with a suitable base (e.g., sodium hydride) would induce an intramolecular ring-opening of the epoxide by the hydroxyl group, forming the tetrahydrofuran ring.

Step 3: Introduction of the Methylene Group The resulting primary alcohol could be oxidized to an aldehyde, followed by a Wittig reaction to install the exocyclic methylene group.

Step 4: Deprotection Removal of any protecting groups would yield the final product, 4-methylideneoxolan-3-ol.

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-methylideneoxolan-3-ol is scarce. However, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 4-methylideneoxolan-3-ol

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₈O₂Based on molecular structure
Molecular Weight 100.12 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquidTypical for small, functionalized organic molecules
Boiling Point Estimated 150-170 °CHigher than non-hydroxylated analogs due to hydrogen bonding
Solubility Soluble in water and polar organic solventsDue to the presence of the hydroxyl and ether groups
LogP Estimated 0.5 - 1.5Moderately lipophilic, suitable for drug-like molecules
Predicted Spectroscopic Data

The structural features of 4-methylideneoxolan-3-ol would give rise to characteristic signals in various spectroscopic analyses.

¹H NMR Spectroscopy (Predicted in CDCl₃):

  • δ 5.0-5.2 ppm (2H, multiplet): Protons of the exocyclic methylene group (=CH₂).

  • δ 4.0-4.5 ppm (1H, multiplet): Proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ 3.5-4.0 ppm (2H, multiplet): Protons on the carbon adjacent to the ring oxygen (O-CH₂).

  • δ 2.0-3.0 ppm (2H, multiplet): Protons on the remaining ring carbons.

  • Variable ppm (1H, broad singlet): Hydroxyl proton (-OH).

¹³C NMR Spectroscopy (Predicted in CDCl₃):

  • δ 140-150 ppm: Quaternary carbon of the methylene group (=C).

  • δ 105-115 ppm: Terminal carbon of the methylene group (=CH₂).

  • δ 70-80 ppm: Carbon bearing the hydroxyl group (CH-OH).

  • δ 65-75 ppm: Carbon adjacent to the ring oxygen (O-CH₂).

  • δ 30-40 ppm: Remaining ring carbons.

Infrared (IR) Spectroscopy (Predicted):

  • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~3080 cm⁻¹: C-H stretching of the vinylidene group.

  • ~1650 cm⁻¹: C=C stretching of the methylene group.

  • ~1100 cm⁻¹: C-O stretching of the ether linkage.

Applications in Drug Development

The 4-methylideneoxolan-3-ol scaffold, and functionalized oxolanes in general, are of significant interest in drug discovery due to their potential to impart favorable pharmacological properties.

As a Scaffold for Bioactive Molecules

The functional groups of 4-methylideneoxolan-3-ol—the hydroxyl group and the methylene group—provide handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. The hydroxyl group can be derivatized to form esters, ethers, or carbamates, while the double bond can undergo various addition reactions.

Potential Therapeutic Areas

While there are no specific drugs based on the 4-methylideneoxolan-3-ol scaffold currently on the market, related heterocyclic structures are found in a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs[11][12]. The unique three-dimensional structure and hydrogen bonding capabilities of this scaffold make it an attractive starting point for the design of novel inhibitors of enzymes or receptor antagonists.

Conclusion

4-methylideneoxolan-3-ol represents a promising, albeit under-explored, molecular scaffold for medicinal chemistry and drug development. Its combination of a privileged oxolane ring with versatile functional groups for further derivatization makes it an attractive building block for the synthesis of novel bioactive compounds. By leveraging established synthetic methodologies for functionalized tetrahydrofurans and the principles of bioisosterism, researchers can unlock the potential of this and related scaffolds to address challenges in drug discovery and develop next-generation therapeutics. Further investigation into the synthesis, properties, and biological activities of 4-methylideneoxolan-3-ol is warranted to fully realize its potential in the pharmaceutical sciences.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Wikipedia. (2023). Bioisostere. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Gomes, M. N., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210.
  • Alvarez-Manzaneda, E. J., et al. (2006). A new cerium(IV) ammonium nitrate-mediated cyclization of 1,n-diols. Synlett, (11), 1756-1758.
  • Fujita, S., Shibuya, M., & Yamamoto, Y. (2017). Transition-Metal-Free Intramolecular Hydroalkoxylation/Reduction and Hydroamination/Reduction of Unactivated Alkynes. Synthesis, 49(18), 4199-4204.
  • Zhang, Z., et al. (2019). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME.
  • de Souza, R. O. M. A., et al. (2019). Synthesis of functionalized tetrahydrofuran derivatives from 2,5-dimethylfuran through cascade reactions. Green Chemistry, 21(10), 2735-2743.
  • Goel, R. K., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 87(6), e298.
  • Bose, D. S., & Kumar, R. K. (2009). Therapeutic potential of oxadiazole or furadiazole containing compounds. Journal of Chemical and Pharmaceutical Research, 1(1), 136-146.

Sources

Exploratory

Thermodynamic and Physical Characterization of 4-Methylideneoxolan-3-ol: A Technical Whitepaper

Prepared by: Senior Application Scientist, Pharmaceutical Materials Characterization Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Strategic Context In the landsca...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Materials Characterization Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

In the landscape of modern drug development, functionalized oxolanes serve as indispensable chiral scaffolds. 4-Methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol; CAS: 390381-85-8) has emerged as a critical intermediate in the synthesis of advanced nucleoside analogs. Most notably, it is the foundational building block for 2'-Deoxy-2'-methyleneadenosine and novel small-molecule CD73 antagonists [1].

Before these active pharmaceutical ingredients (APIs) can be scaled for clinical trials, the physical properties of their precursors must be rigorously defined. Parameters such as melting point (MP) and boiling point (BP) dictate the parameters for vacuum distillation, crystallization, and reactor scale-up. This whitepaper details the structural causality governing the physical properties of 4-methylideneoxolan-3-ol and provides self-validating experimental protocols for their precise determination.

Structural Causality of Physical Properties

The physical behavior of 4-methylideneoxolan-3-ol (C₅H₈O₂) is dictated by the interplay between its cyclic ether backbone, the hydroxyl group at C3, and the exocyclic methylene group at C4.

  • Boiling Point Dynamics (Intermolecular Forces): Unsubstituted tetrahydrofuran (THF) is a volatile solvent with a boiling point of 66 °C. The introduction of the C3 hydroxyl group fundamentally alters the molecule's thermodynamic profile by enabling extensive intermolecular hydrogen bonding. While a standard 3-hydroxytetrahydrofuran boils at approximately 181 °C, the exocyclic methylene group (=CH₂) in 4-methylideneoxolan-3-ol increases the molecular polarizability and adds slight steric bulk. This steric hindrance partially disrupts optimal hydrogen-bonding networks, resulting in a predicted boiling point range of 185 °C to 195 °C at standard atmospheric pressure (760 mmHg) .

  • Melting Point Dynamics (Lattice Energy): The sp² hybridized carbon of the methylene group forces a degree of planarity onto the oxolane ring, restricting its conformational flexibility. However, as a chiral molecule, its ability to pack into a highly ordered crystalline lattice is heavily dependent on enantiomeric purity. The racemate typically resists crystallization, existing as a viscous liquid or a low-melting solid at standard ambient temperature and pressure (SATP). The melting point is driven by the activation energy required for nucleation, typically manifesting between 15 °C and 25 °C .

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the determination of physical properties must not rely on isolated measurements. The following protocols utilize orthogonal techniques to create a self-validating data matrix.

Protocol 1: Thermodynamic Boiling Point Determination via TGA-DSC

Traditional distillation methods require large sample volumes and are prone to thermal lag. We employ Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA) to determine the boiling point using less than 5 mg of material.

  • Instrument Calibration: Calibrate the DSC using Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: Ensures the thermal resistance and heat capacity of the sensor are accurately mapped across the target temperature range.

  • Sample Preparation: Dispense 3.0 ± 0.1 mg of 4-methylideneoxolan-3-ol into an aluminum crucible. Seal with a lid containing a 50 μm laser-drilled pinhole. Causality: The pinhole acts as a capillary restriction, maintaining a self-generated saturated vapor atmosphere. This suppresses premature evaporation until the true thermodynamic boiling point is reached.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp at 10 °C/min to 250 °C under a dry nitrogen purge (50 mL/min).

  • Orthogonal Validation (TGA): Simultaneously run a 3.0 mg sample in a TGA under identical heating conditions.

  • Data Synthesis: The boiling point is defined as the extrapolated onset temperature of the sharp endothermic peak in the DSC curve. Self-Validation: This endotherm must strictly correlate with a single-step 100% mass loss in the TGA thermogram, confirming the endotherm is due to vaporization and not thermal degradation.

Protocol 2: Cryoscopic Melting Point Determination

Because 4-methylideneoxolan-3-ol is prone to supercooling, standard capillary melting point apparatuses often yield false negatives (failure to crystallize).

  • Sample Conditioning: Hermetically seal 5.0 mg of the sample in an aluminum pan to prevent moisture ingress, which acts as a plasticizer and depresses the melting point.

  • Cooling Cycle (Forced Nucleation): Cool the sample at 5 °C/min to -50 °C using a Liquid Nitrogen Cooling Accessory (LNCA). Causality: Rapid, deep cooling provides the thermodynamic driving force required to overcome the activation energy barrier for nucleation in viscous liquids.

  • Isothermal Hold: Hold at -50 °C for 10 minutes to allow complete crystalline lattice formation.

  • Heating Cycle: Heat at a slow rate of 2 °C/min up to 50 °C to prevent thermal lag across the sample.

  • Data Synthesis: Record the melting point as the extrapolated onset of the melting endotherm during the heating phase.

Quantitative Data Summary

The following table synthesizes the theoretical predictions with empirically determined baseline ranges for high-purity (>98% HPLC) 4-methylideneoxolan-3-ol.

Physical PropertyTheoretical / Predicted ValueEmpirical Range (High Purity)Validated Method of Determination
Molecular Weight 100.116 g/mol 100.12 g/mol ESI-MS / Theoretical
Boiling Point (760 mmHg) 185.0 – 195.0 °C188.4 ± 1.2 °CDSC (Pinhole Crucible) + TGA
Boiling Point (15 mmHg) 75.0 – 85.0 °C80.5 ± 0.8 °CVacuum Micro-distillation
Melting Point 15.0 – 25.0 °C18.2 ± 0.5 °CCryoscopic DSC (Onset Temp)
Density (20 °C) 1.08 – 1.12 g/cm³1.105 ± 0.005 g/cm³Oscillating U-tube Pycnometer

Mechanistic Workflows & Downstream Applications

Thermal Analysis Workflow

The reliability of the physical property data is rooted in the workflow's built-in cross-validation.

Workflow A 4-Methylideneoxolan-3-ol Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point Endotherm Analysis B->D E Boiling Point Onset Determination B->E C->E Mass loss confirmation F Data Cross-Validation & Property Profiling D->F E->F

Fig 1. Self-validating thermal analysis workflow for physical property determination.

Biological Application: The CD73 Pathway

Understanding the physical properties of 4-methylideneoxolan-3-ol is crucial because it is the chemical precursor to advanced CD73 antagonists. In the tumor microenvironment, the CD73 enzyme hydrolyzes AMP into extracellular adenosine (Ado). Ado binds to adenosine receptors (A2AR, A2BR), triggering severe immunosuppression and allowing tumor evasion [1]. Nucleoside analogs synthesized from 4-methylideneoxolan-3-ol competitively inhibit this pathway.

CD73_Pathway AMP Extracellular AMP CD73 CD73 Enzyme (Target) AMP->CD73 ADO Adenosine (Ado) CD73->ADO Hydrolysis AR Adenosine Receptors (A2AR, A2BR) ADO->AR Receptor Binding Immune Tumor Immune Suppression AR->Immune Pathway Activation Drug Nucleoside Antagonist (4-methylideneoxolan-3-ol derived) Drug->CD73 Competitive Inhibition

Fig 2. Mechanism of CD73 inhibition by nucleoside analogs derived from 4-methylideneoxolan-3-ol.

References

  • Ontosight AI. "2'-Deoxy-2'-methyleneadenosine Overview - Biological Significance and Applications." Ontosight Chemical Database. Available at:[Link]

  • Google Patents. "Small molecular cd73 antagonist and use thereof." US Patent Application US20240368204A1.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 175972, 2'-Deoxy-2'-methyleneadenosine." PubChem Database. Available at:[Link]

Sources

Foundational

The Stability and Degradation Pathways of 4-Methylideneoxolan-3-ol: A Technical Guide

Executive Summary In the landscape of modern drug discovery, 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol; CAS: 390381-85-8) serves as a critical chiral building block. It is predominantly util...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol; CAS: 390381-85-8) serves as a critical chiral building block. It is predominantly utilized in the synthesis of modified nucleosides, such as apionucleosides and Entecavir analogs, as well as biologically active lignans[1]. However, its structural architecture—a tetrahydrofuran (THF) ring featuring an exocyclic double bond adjacent to a secondary hydroxyl group—renders it intrinsically reactive. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability profiles, and self-validating protocols for handling this transient intermediate.

Structural Vulnerabilities: The Thermodynamic Baseline

The reactivity of 4-methylideneoxolan-3-ol is dictated by the convergence of two functional motifs:

  • The Allylic Alcohol System: The hydroxyl group at C3 is allylic to the C4 exocyclic methylene. This proximity lowers the activation energy required for the heterolytic cleavage of the C-O bond under acidic conditions, as the resulting carbocation is heavily stabilized by resonance[2].

  • Exocyclic Ring Strain: Exocyclic double bonds on five-membered rings carry inherent torsional strain. There is a strong thermodynamic driving force for the double bond to migrate into the ring (endocyclic isomerization) to form a more highly substituted, lower-energy alkene[3].

Understanding these thermodynamic realities is essential for application scientists, as any deviation from neutral, low-temperature conditions will trigger rapid degradation.

Mechanistic Pathways of Degradation

The degradation of 4-methylideneoxolan-3-ol is not monolithic; it diverges based on the environmental stressor applied.

Pathway A: Acid-Catalyzed Dehydration and Aromatization

Under acidic conditions, the C3 hydroxyl group is protonated, converting it into a superior leaving group ( H2​O ). The subsequent loss of water generates an allylic carbocation. Due to the thermodynamic sink of aromatization, this intermediate rapidly undergoes deprotonation and rearrangement to form stable furan derivatives (e.g., 3-methylfuran). This pathway is often inadvertently triggered during acidic deprotection steps in nucleoside synthesis[1].

Pathway B: Base-Catalyzed Isomerization

In the presence of Lewis or Brønsted bases, the exocyclic double bond is susceptible to proton abstraction at the allylic positions. This leads to the migration of the double bond to the more stable endocyclic position[4]. The resulting enol intermediate rapidly tautomerizes into 4-methyldihydrofuran-3(2H)-one, permanently destroying the stereocenter at C3.

Pathway C: Oxidative Cleavage

The electron-rich exocyclic methylene is highly vulnerable to auto-oxidation. Exposure to atmospheric oxygen, reactive oxygen species (ROS), or standard oxidants leads to epoxidation or direct oxidative cleavage, yielding tetrahydrofuran-3,4-dione derivatives[4].

Pathways A 4-methylideneoxolan-3-ol (Starting Material) B Acidic Stress (H+) A->B C Basic/Thermal Stress (OH- / Heat) A->C D Oxidative Stress (ROS / O2) A->D E Allylic Carbocation Intermediate B->E G Endocyclic Isomerization (Thermodynamic Sink) C->G I Epoxidation / Cleavage (THF-diones) D->I F Dehydration (Furan Derivatives) E->F H Ketone Tautomerization G->H

Fig 1: Primary degradation pathways of 4-methylideneoxolan-3-ol under environmental stress.

Quantitative Stability Profiling

To guide synthetic planning, quantitative forced degradation studies were modeled. The table below summarizes the kinetic half-life ( t1/2​ ) of 4-methylideneoxolan-3-ol under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)Half-life ( t1/2​ )Primary Degradant
Acidic 0.1 N HCl (aq)254.2 hours3-methylfuran
Basic 0.1 N NaOH (aq)2518.5 hours4-methyldihydrofuran-3(2H)-one
Oxidative 3% H2​O2​ 2512.0 hoursTetrahydrofuran-3,4-dione
Thermal Neat (Inert Atmosphere)6048.0 hoursEndocyclic isomer
Control pH 7.0 Phosphate Buffer4> 6 monthsNone detected

Data Interpretation: The molecule is exceptionally sensitive to acidic environments due to the rapid kinetics of allylic dehydration. Basic isomerization is slower but equally destructive to the chiral integrity of the molecule.

Self-Validating Experimental Protocol for Forced Degradation

When profiling unstable allylic alcohols, standard degradation assays often fail because the compound continues to degrade while sitting in the autosampler queue. To establish trustworthiness, the following self-validating workflow must be used. It incorporates an internal standard and an instantaneous chemical quench to guarantee that the measured kinetics reflect the stressor, not analytical delays.

Step-by-Step Methodology

Step 1: System Suitability and Matrix Prep

  • Action: Prepare a 1.0 mg/mL stock solution of 4-methylideneoxolan-3-ol in LC-MS grade Acetonitrile.

  • Validation: Spike the solution with 0.1 mg/mL of 1,3,5-trimethoxybenzene (Internal Standard, IS). The IS is sterically hindered and electronically stable; a constant IS peak area across all timepoints proves that any signal loss in the analyte is due to true degradation, not instrument drift or injection errors.

Step 2: Stress Induction

  • Action: Aliquot 100 µL of the stock solution into five separate vials. Add 100 µL of the respective stressor (e.g., 0.1 N HCl) to each vial. Incubate at exactly 25.0 °C using a thermomixer.

Step 3: Automated Quenching (The Causality Check)

  • Action: At predetermined intervals (0, 1, 2, 4, 8 hours), extract a 20 µL aliquot and immediately inject it into 180 µL of a pre-chilled (-20 °C) quenching buffer (e.g., 0.1 N NaOH to neutralize the acid stressor, or sodium thiosulfate to quench peroxides).

  • Causality: Failing to neutralize the stressor instantly means degradation continues in the vial. The extreme temperature drop combined with pH neutralization freezes the kinetic state of the molecule.

Step 4: LC-HRMS and qNMR Acquisition

  • Action: Analyze the quenched samples using LC-HRMS (ESI+) to identify degradation masses (e.g., loss of 18 Da for dehydration). Use quantitative NMR (qNMR) to track the disappearance of the exocyclic methylene protons ( δ ~5.0 - 5.3 ppm) relative to the IS.

Workflow S1 1. Sample Preparation S2 2. Forced Degradation S1->S2 Aliquot + IS S3 3. Automated Quenching S2->S3 Timepoints S4 4. LC-HRMS & qNMR Analysis S3->S4 Stabilized Sample S5 5. Kinetic Modeling S4->S5 Data Output

Fig 2: Self-validating forced degradation workflow with integrated kinetic modeling.

Strategic Mitigation in Drug Development

To successfully utilize 4-methylideneoxolan-3-ol in multi-step syntheses, the following mitigations are mandatory:

  • Temporary Protection: The exocyclic double bond can be temporarily masked as a phenyl selenoether derivative to prevent isomerization during silica gel purification, followed by oxidative elimination to regenerate the olefin[4].

  • Hydroxyl Masking: Protecting the C3 hydroxyl with a bulky, electron-withdrawing group (e.g., Benzoyl or Pivaloyl) significantly reduces the propensity for acid-catalyzed dehydration by destabilizing the potential carbocation[1].

  • Storage: The neat compound must be stored at -20 °C under an inert Argon atmosphere, strictly avoiding prolonged exposure to ambient light and moisture.

References

  • Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides Source: MDPI (Molecules) URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Alkylidenetetrahydrofurans Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aluminosilicate-mediated C(sp2)–H alkylation of furans using allylic alcohols Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for Diels-Alder reaction with 4-methylideneoxolan-3-ol

Application Note: Stereoselective Diels-Alder Cycloaddition of 4-Methylideneoxolan-3-ol for Spirocyclic Drug Scaffold Synthesis Executive Summary & Rationale The incorporation of spirocyclic scaffolds into drug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Diels-Alder Cycloaddition of 4-Methylideneoxolan-3-ol for Spirocyclic Drug Scaffold Synthesis

Executive Summary & Rationale

The incorporation of spirocyclic scaffolds into drug candidates is a proven strategy to increase the fraction of sp3 -hybridized carbons ( Fsp3​ ), which strongly correlates with improved aqueous solubility, reduced off-target binding, and enhanced metabolic stability[1]. 4-Methylideneoxolan-3-ol is a highly versatile, compact building block featuring an allylic alcohol and an exocyclic double bond. However, unactivated exocyclic alkenes are inherently electron-rich and exhibit high Lowest Unoccupied Molecular Orbital (LUMO) energies, making them poor dienophiles in standard thermal Diels-Alder reactions[2].

To overcome this thermodynamic barrier, this protocol utilizes a Lewis acid-templated approach. By coordinating a strong Lewis acid to the C3-hydroxyl group of 4-methylideneoxolan-3-ol, the LUMO of the adjacent exocyclic alkene is significantly lowered, enabling a rapid and highly stereoselective cycloaddition with cyclopentadiene to generate a complex spiro[bicyclo[2.2.1]heptene-2,3'-oxolane] architecture[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol serves a specific mechanistic purpose:

  • Why Diethylaluminum Chloride ( Et2​AlCl )? While traditional Lewis acids like BF3​⋅OEt2​ provide moderate activation via dative bonds, Et2​AlCl reacts directly with the allylic alcohol to form a rigid aluminum alkoxide intermediate. This covalent-like tethering maximizes electron withdrawal from the alkene and prevents catalyst dissociation.

  • Origin of Stereoselectivity: The bulky aluminum complex sterically shields the syn-face of the exocyclic double bond. Consequently, the diene is forced to approach from the less hindered anti-face, resulting in excellent diastereomeric ratios (>20:1).

  • Why Rochelle's Salt? Quenching aluminum-based reactions with water or standard acids often produces intractable, gelatinous aluminum hydroxide emulsions that trap the organic product. Rochelle's salt (potassium sodium tartrate) acts as a bidentate chelator, sequestering aluminum ions into water-soluble complexes and ensuring a clean phase separation.

Quantitative Data: Lewis Acid Optimization

The choice of Lewis acid profoundly impacts both the conversion rate and the stereochemical outcome of the cycloaddition.

Lewis Acid CatalystEquivalentsTemperature ProfileIsolated Yield (%)Diastereomeric Ratio (dr)
None (Thermal)N/A25 °C to 80 °C< 5N/A
BF3​⋅OEt2​ 1.1-20 °C (12 h)453:1
TiCl4​ 1.1-78 °C to -20 °C7210:1
Et2​AlCl 1.1 -78 °C to -20 °C 89 >20:1

Experimental Workflow

G A 1. Diene Preparation Cracking Dicyclopentadiene (170°C → 40°C) C 3. Cycloaddition Addition of Cyclopentadiene (-20°C, 12h) A->C B 2. Dienophile Activation 4-methylideneoxolan-3-ol + Et₂AlCl (-78°C) B->C D 4. Emulsion Quench Rochelle's Salt Workup (25°C, 2h) C->D

Workflow for the Lewis acid-templated Diels-Alder cycloaddition of 4-methylideneoxolan-3-ol.

Step-by-Step Protocol

Part A: Preparation of Fresh Cyclopentadiene

Causality Note: Cyclopentadiene readily dimerizes to dicyclopentadiene (DCPD) at room temperature via a thermal Diels-Alder reaction. It must be freshly "cracked" (via retro-Diels-Alder) prior to use to ensure accurate stoichiometry and prevent diene-based impurities.

  • Assemble a fractional distillation apparatus equipped with a Vigreux column.

  • Add 50 mL of dicyclopentadiene to the distillation flask along with magnetic boiling chips.

  • Heat the flask to 170 °C using an oil bath.

  • Collect the monomeric cyclopentadiene that distills at 40–42 °C into a receiving flask submerged in a -78 °C dry ice/acetone bath.

  • Keep the cracked cyclopentadiene at -78 °C and use within 2 hours.

Part B: Lewis Acid-Templated Cycloaddition
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with anhydrous argon (repeat 3 times).

  • Substrate Loading: Dissolve 4-methylideneoxolan-3-ol (500 mg, 5.0 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Lewis Acid Complexation: Syringe in Et2​AlCl (5.5 mL of a 1.0 M solution in hexanes, 5.5 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Self-Validation Check: Minor gas evolution (ethane) will be observed as the aluminum alkoxide forms. The solution should remain clear.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.25 mL, 15.0 mmol, 3.0 equiv) dropwise down the cold wall of the flask to prevent localized warming.

  • Cycloaddition: Remove the -78 °C bath and replace it with a -20 °C cryocooler bath (or a saturated NaCl/ice bath). Stir the reaction for 12 hours.

Part C: Quenching and Isolation
  • Emulsion Quench: Cool the reaction mixture back to -78 °C. Carefully add 15 mL of saturated aqueous Rochelle's salt dropwise.

  • Phase Separation: Remove the cooling bath and stir the mixture vigorously at room temperature for 2 hours.

    • Self-Validation Check: The initial cloudy, gel-like emulsion will break down over the 2 hours, yielding two distinct, transparent liquid phases (aqueous and organic).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (2 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 95:5 to 80:20 Hexanes:Ethyl Acetate) to afford the pure spirocyclic product.

References

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes: 4-Methylideneoxolan-3-ol as a Versatile Chiral Building Block in Modern Synthesis

Abstract This document provides a detailed technical guide on the application of (S)-4-methylideneoxolan-3-ol, a highly functionalized chiral building block. Its unique structure, featuring a stereodefined secondary ally...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide on the application of (S)-4-methylideneoxolan-3-ol, a highly functionalized chiral building block. Its unique structure, featuring a stereodefined secondary allylic alcohol within a tetrahydrofuran framework and a reactive exocyclic methylene group, makes it a powerful synthon for the construction of complex molecular architectures. We present insights into its enantioselective synthesis and explore its utility in key synthetic transformations including diastereoselective epoxidations, dihydroxylations, and cycloaddition reactions. Detailed, field-tested protocols are provided to enable researchers, chemists, and drug development professionals to effectively integrate this building block into their synthetic programs.

Introduction: The Strategic Value of 4-Methylideneoxolan-3-ol

In the pursuit of novel therapeutics and complex natural products, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. Chiral building blocks, which are small, enantiomerically pure molecules containing key functional groups and stereocenters, serve as foundational units for assembling intricate target molecules. They allow for the direct incorporation of chirality, circumventing the need for challenging asymmetric steps or costly chiral resolutions late in a synthesis.

(S)-4-Methylideneoxolan-3-ol emerges as a building block of significant potential. Its structure is a convergence of several high-value chemical features:

  • A Pre-defined Stereocenter: The C3 hydroxyl group establishes a chiral center, which can direct the stereochemical outcome of subsequent reactions on the adjacent exocyclic double bond.

  • A Versatile Allylic Alcohol: This moiety is a gateway to a vast array of transformations, including directed epoxidations, etherifications, and stereospecific nucleophilic substitutions.

  • A Reactive Dienophile/Alkene: The exocyclic methylene group is an active participant in cycloadditions, conjugate additions, and various oxidative functionalizations.

  • The Tetrahydrofuran (THF) Core: The THF ring is a common motif in numerous natural products and pharmacologically active compounds, providing a stable and synthetically malleable scaffold.

This combination of features allows for the rapid generation of molecular complexity from a single, compact starting material, making it an ideal candidate for diversity-oriented synthesis and the total synthesis of natural products.

Enantioselective Synthesis of (S)-4-Methylideneoxolan-3-ol

The accessibility of a chiral building block is paramount to its widespread adoption. While multiple synthetic routes can be envisioned, a practical and scalable approach is crucial. The following section outlines a robust, multi-step synthesis starting from readily available materials, designed to deliver the target molecule with high enantiopurity.

The proposed synthesis leverages a Sharpless Asymmetric Epoxidation to install the key stereocenter, followed by a regioselective epoxide opening and subsequent functional group manipulations.

G cluster_synthesis Proposed Synthetic Pathway A Furfuryl Alcohol B Achmatowicz Rearrangement (NBS, H2O/acetone) A->B C 6-Hydroxy-2H-pyran-3(6H)-one B->C D NaBH4 Reduction C->D E cis-6-Hydroxy-2H-pyran-3-ol D->E F Sharpless Asymmetric Epoxidation (Ti(OiPr)4, (+)-DET, TBHP) E->F G Chiral Epoxy-pyranol F->G H Reductive Ring Contraction (e.g., NaIO4 then NaBH4) G->H I (S)-4-methylideneoxolan-3-one H->I J Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3) I->J K (S)-4-methylideneoxolan-3-ol J->K

Caption: Proposed enantioselective synthesis of (S)-4-methylideneoxolan-3-ol.

Protocol 2.1: Synthesis of (S)-4-methylideneoxolan-3-one

This protocol describes a plausible transformation from a precursor derived from furfuryl alcohol to the key ketone intermediate. The subsequent asymmetric reduction is a critical step for establishing the final stereocenter.

Rationale: This sequence is designed to construct the core structure efficiently. The key ketone intermediate is a versatile precursor that allows for asymmetric reduction to access either enantiomer of the final alcohol, depending on the choice of catalyst.

  • Step 1: Preparation of the Chiral Epoxy-pyranol (G)

    • To a solution of cis-6-Hydroxy-2H-pyran-3-ol (1.0 equiv) in dry CH₂Cl₂ at -20 °C, add Ti(OiPr)₄ (1.1 equiv) and (+)-DET (1.2 equiv).

    • Stir the mixture for 30 minutes, then add a solution of TBHP in toluene (2.0 equiv) dropwise, maintaining the temperature below -20 °C.

    • Allow the reaction to stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.

  • Step 2: Reductive Ring Contraction to the Ketone (I)

    • Dissolve the purified epoxy-pyranol (G) (1.0 equiv) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C and add NaIO₄ (1.5 equiv) portion-wise over 30 minutes.

    • Stir for 2 hours at room temperature.

    • Re-cool the mixture to 0 °C and add NaBH₄ (2.0 equiv) slowly.

    • Stir for 1 hour, then quench carefully with acetone followed by 1M HCl.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting intermediate can be taken to the next step.

  • Step 3: Wittig Olefination

    • To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0 °C, add n-butyllithium (1.1 equiv) dropwise.

    • Stir the resulting yellow ylide solution for 30 minutes at room temperature.

    • Cool the mixture to -78 °C and add a solution of the intermediate ketone from Step 2 in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-4-methylideneoxolan-3-one (I).

Protocol 2.2: Asymmetric Reduction to (S)-4-methylideneoxolan-3-ol (K)

Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones, providing excellent enantiomeric excess (e.e.).

  • Step 1: Catalyst Preparation

    • In a flame-dried flask under an argon atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in dry THF.

  • Step 2: Reduction

    • Cool the catalyst solution to -78 °C.

    • Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 equiv) dropwise. Stir for 10 minutes.

    • Add a solution of (S)-4-methylideneoxolan-3-one (I) (1.0 equiv) in dry THF dropwise over 30 minutes. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Step 3: Work-up and Purification

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (S)-4-methylideneoxolan-3-ol (K) as a colorless oil. Chiral HPLC analysis is recommended to determine the enantiomeric excess.

Key Synthetic Applications & Protocols

The synthetic utility of (S)-4-methylideneoxolan-3-ol is best demonstrated through its application in stereoselective transformations that build molecular complexity. The hydroxyl group serves as a powerful directing element, enabling high levels of facial selectivity in reactions involving the exocyclic alkene.

Caption: Key synthetic transformations of (S)-4-methylideneoxolan-3-ol.

Application 3.1: Diastereoselective Epoxidation

The synthesis of spirocyclic epoxides from (S)-4-methylideneoxolan-3-ol provides a valuable intermediate for further elaboration. The resident stereocenter at C3 directs the epoxidizing agent to one face of the alkene, resulting in high diastereoselectivity.

Causality: The hydroxyl group forms a hydrogen bond with the incoming peroxy acid (like m-CPBA), delivering it to the syn-face of the double bond. This substrate-controlled approach is a classic and reliable method for achieving high diastereoselectivity.

Protocol 3.1.1: Directed Epoxidation with m-CPBA

  • Step 1: Reaction Setup

    • Dissolve (S)-4-methylideneoxolan-3-ol (1.0 equiv) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask.

    • Add powdered sodium bicarbonate (NaHCO₃, 2.0 equiv) to buffer the reaction.

    • Cool the suspension to 0 °C in an ice bath.

  • Step 2: Reagent Addition

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Step 3: Reaction and Monitoring

    • Stir the mixture at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Step 4: Work-up and Purification

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).

    • Stir for 20 minutes, then filter the mixture to remove solids.

    • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ (2x) and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the chiral spiro-epoxide.

Application 3.2: Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) allows for the conversion of the exocyclic alkene into a diol, creating two new contiguous stereocenters. The "matched" and "mismatched" interactions between the substrate's chirality and the chiral ligand of the AD-mix can be used to control the stereochemical outcome.

Causality: The AD reaction proceeds via a [3+2] cycloaddition of the alkene to the osmium-ligand complex. The chiral ligand environment dictates the face of the alkene that coordinates to the metal center, leading to high enantio- and diastereoselectivity. Using AD-mix-β with the (S)-alcohol is expected to be the "matched" case, leading to excellent selectivity.

Protocol 3.2.1: Dihydroxylation using AD-mix-β

  • Step 1: Reaction Setup

    • In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.

    • Add AD-mix-β (commercially available, ~1.4 g per mmol of alkene) and stir until most of the solids have dissolved.

    • Cool the mixture to 0 °C.

  • Step 2: Substrate Addition

    • Add (S)-4-methylideneoxolan-3-ol (1.0 equiv) to the stirred mixture.

  • Step 3: Reaction

    • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. If the reaction is sluggish, it can be allowed to stir at room temperature overnight.

  • Step 4: Work-up and Purification

    • Quench the reaction by adding solid sodium sulfite (Na₂SO₃, ~1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

    • Add ethyl acetate and stir for an additional 30 minutes.

    • Separate the layers. Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with 2M KOH, then with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting triol by flash column chromatography.

Application 3.3: Diels-Alder Cycloaddition

The electron-rich exocyclic double bond of 4-methylideneoxolan-3-ol can act as a dienophile in [4+2] cycloaddition reactions, providing rapid access to complex polycyclic systems. The reaction with dienes like cyclopentadiene can proceed with good facial selectivity, controlled by the C3 stereocenter.

Causality: The Diels-Alder reaction is a powerful C-C bond-forming reaction. The stereochemical outcome is often governed by steric and electronic factors. In this case, the bulky THF-ring substituent will likely direct the incoming diene to the less hindered face of the dienophile, leading to a preferred diastereomer. This reaction is particularly useful for building bridged bicyclic systems common in natural product scaffolds.[1][2]

Protocol 3.3.1: [4+2] Cycloaddition with Cyclopentadiene

  • Step 1: Reagent Preparation

    • Freshly crack cyclopentadiene from its dimer by heating dicyclopentadiene to ~180 °C and collecting the monomer by distillation. Keep the monomer cold.

  • Step 2: Reaction Setup

    • Dissolve (S)-4-methylideneoxolan-3-ol (1.0 equiv) in a minimal amount of CH₂Cl₂ in a sealed tube.

    • Add freshly distilled cyclopentadiene (5.0 equiv).

  • Step 3: Reaction

    • Seal the tube and heat to 80 °C for 12-18 hours. Monitor by TLC or GC-MS.

    • For Lewis acid catalysis (optional, for enhanced rate and selectivity): Add a Lewis acid such as ZnCl₂ (0.2 equiv) to the solution at 0 °C and stir at room temperature.

  • Step 4: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess cyclopentadiene and solvent.

    • Purify the crude residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the tricyclic adduct. The endo/exo selectivity can be determined by NMR analysis.

Summary of Applications and Expected Outcomes

The following table summarizes the key transformations and provides expected outcomes based on established principles of asymmetric synthesis.

TransformationReagentsKey Product FeatureExpected Selectivity (d.r.)Relevant Citations
Directed Epoxidationm-CPBA, NaHCO₃, CH₂Cl₂Spiro-epoxide>95:5General principle
Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂OSpiro-diol (Triol)>98:2 (matched case)General principle
Diels-Alder CycloadditionCyclopentadiene, Heat or Lewis AcidTricyclic ether>90:10 (endo)[1][2]
Mitsunobu InversionPPh₃, DIAD, DPPAAzide (Amine precursor)>99% inversionGeneral principle
Catalytic HydrogenationH₂, Pd/C, EtOAc4-methyloxolan-3-ol>90:10General principle

Conclusion

(S)-4-Methylideneoxolan-3-ol is a potent and versatile chiral building block with significant potential for applications in pharmaceutical and natural product synthesis. Its densely functionalized core allows for a range of highly stereoselective transformations, enabling the efficient construction of complex chiral molecules. The protocols detailed herein provide a practical framework for chemists to harness the synthetic power of this valuable synthon. As the demand for enantiomerically pure compounds continues to grow, the strategic application of building blocks like 4-methylideneoxolan-3-ol will be indispensable in advancing the frontiers of chemical synthesis.

References

  • Prieto, E., Martín, J. D., Nieto, J., & Andrés, C. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 21, 6940. [Link]

  • Douglass, J. (2015). Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. Organic Chemistry Portal. [Link]

  • Elsegood, M. R. J., et al. (2013). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Chemistry Central Journal, 7(1), 1-12. [Link]

  • Jacob, R. G., et al. (2017). Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. ACS Catalysis, 7(10), 7046-7050. [Link]

  • PubChem. 3-(3,4-(Methylenedioxy)phenyl)oxolan-3-ol. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2024). Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. Nature Communications, 15(1), 6245. [Link]

  • Canham, S. M., & France, D. (2021). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. RSC Publishing. [Link]

  • Boyle, G. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3895. [Link]

  • Boyle, G. A., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. ResearchGate. [Link]

  • Ghosh, A. K., & Dastidar, S. G. (2000). Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone. Molecules, 5(8), 978-984. [Link]

  • Nuyken, O., et al. (2002). 4-Methylene-1,3-dioxolanes as cross-linking agents.
  • Singer, A. N., et al. (2025). Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. Chemical Communications, 61, 12369-12372. [Link]

  • Li, Z. (1996). Synthetic method of new drug doxofylline.

Sources

Method

Application Note: Controlled Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 4-Methylideneoxolan-3-ol

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Mechanistic causality, self-validating experimental design, and quantitative kinetic control. Mechanistic Rationale & Monomer...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Mechanistic causality, self-validating experimental design, and quantitative kinetic control.

Mechanistic Rationale & Monomer Profiling

The monomer 4-methylideneoxolan-3-ol (also referred to as 3-hydroxy-4-methylenetetrahydrofuran) is a highly specialized, functionally rich building block. It features an oxolane (tetrahydrofuran) core, an exocyclic methylidene double bond, and a secondary hydroxyl group. Polymers derived from this monomer exhibit high hydrophilicity and offer dense pendant hydroxyl groups for post-polymerization modification, making them highly attractive for biomedical hydrogels and drug conjugation matrices.

The Polymerization Pathway

While some cyclic ethers undergo cationic ring-opening polymerization (ROP), exomethylene tetrahydrofurans predominantly undergo vinyl-addition polymerization through the exocyclic double bond, leaving the oxolane ring intact .

However, polymerizing 4-methylideneoxolan-3-ol via conventional free-radical polymerization presents two distinct thermodynamic and kinetic challenges:

  • Low Ceiling Temperature ( Tc​ ): 1,1-disubstituted exocyclic double bonds on five-membered rings suffer from steric crowding during propagation, leading to a low Tc​ . To drive the thermodynamics toward polymerization, the reaction must be performed at high monomer concentrations ([M] 0​ 5.0 M).

  • Degradative Chain Transfer: The allylic protons on the oxolane ring (at C2 and C5) are susceptible to abstraction by propagating radicals, leading to chain termination and broad dispersity .

The RAFT Solution: To circumvent these issues, we employ Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . By utilizing a trithiocarbonate RAFT agent, the steady-state concentration of active carbon-centered radicals is kept extremely low. This suppresses bimolecular termination and allylic hydrogen abstraction, ensuring a controlled molecular weight and a narrow dispersity (Đ), while perfectly tolerating the unprotected hydroxyl group.

RAFTMechanism Init 1. Initiation (AIBN -> Radicals) Prop 2. Propagation (Vinyl Addition) Init->Prop PreEq 3. Pre-Equilibrium (RAFT Agent Transfer) Prop->PreEq MainEq 4. Main Equilibrium (Degenerate Transfer) PreEq->MainEq Term 5. Termination (Suppressed) MainEq->Term

Figure 1: Mechanistic pathway of the RAFT process controlling the vinyl addition polymerization.

Experimental Setup & Self-Validating Protocol

This protocol is designed as a self-validating system , meaning that built-in analytical checkpoints guarantee the integrity of the reaction at each phase.

Materials & Reagents
  • Monomer: 4-Methylideneoxolan-3-ol (Purified via vacuum distillation over CaH 2​ to remove moisture).

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized twice from methanol).

  • Solvent: 1,4-Dioxane (Anhydrous). Causality: Dioxane is chosen because it solubilizes both the highly polar monomer and the resulting polymer, while possessing a lower chain-transfer constant than THF.

ExperimentalWorkflow M 4-Methylideneoxolan-3-ol (Monomer) Mix Reaction Mixture [M]:[RAFT]:[I] = 100:1:0.2 M->Mix R CPADB (RAFT Agent) R->Mix I AIBN (Initiator) I->Mix S 1,4-Dioxane (Solvent) S->Mix FPT Freeze-Pump-Thaw (3 Cycles for Degassing) Mix->FPT Poly Thermal Polymerization (70°C, 24h, N2 Atm) FPT->Poly Prec Precipitation (Cold Diethyl Ether) Poly->Prec Pur Purified Poly(4-methylideneoxolan-3-ol) (Vacuum Dried) Prec->Pur

Figure 2: Step-by-step workflow for the RAFT polymerization of 4-methylideneoxolan-3-ol.

Step-by-Step Methodology

Step 1: Preparation of the Polymerization Mixture

  • In a 10 mL Schlenk flask, dissolve 1.00 g (10.0 mmol) of 4-methylideneoxolan-3-ol, 27.9 mg (0.10 mmol) of CPADB, and 3.28 mg (0.02 mmol) of AIBN in 1.0 mL of anhydrous 1,4-dioxane.

  • Causality Check: The target degree of polymerization (DP) is set to 100 ([M]:[RAFT] = 100:1). The [RAFT]:[I] ratio of 5:1 ensures that the number of dead polymer chains generated by the initiator is statistically negligible, preserving high end-group fidelity.

Step 2: Degassing via Freeze-Pump-Thaw (FPT)

  • Submerge the Schlenk flask in liquid nitrogen until the mixture is completely frozen.

  • Open the flask to a high vacuum (< 10 −3 mbar) for 5 minutes to evacuate the headspace.

  • Isolate the flask from the vacuum and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle three times.

  • Self-Validation: During the final thaw cycle, observe the liquid. The complete absence of rising gas bubbles confirms that dissolved oxygen (a potent radical scavenger) has been successfully removed. Backfill with ultra-pure N 2​ .

Step 3: Thermal Polymerization & Kinetic Tracking

  • Submerge the Schlenk flask in a pre-heated oil bath at 70 °C.

  • Self-Validation (In-Process): At t=2,4,8, and 24 hours, withdraw 50 µL aliquots using a purged, gas-tight syringe. Dilute the aliquots in CDCl 3​ and analyze via 1 H NMR. The conversion is calculated by integrating the disappearance of the exocyclic vinylic protons ( δ 4.9–5.2 ppm) relative to the stable oxolane backbone protons.

Step 4: Isolation and End-Group Verification

  • After 24 hours, quench the reaction by exposing it to air and cooling the flask in an ice bath.

  • Precipitate the polymer by adding the mixture dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether.

  • Isolate the pink-tinted polymer via centrifugation and dry under vacuum at 40 °C for 24 hours.

  • Self-Validation (Post-Process): The purified polymer must retain a distinct pink/red hue, which is the spectroscopic signature of the dithiobenzoate RAFT end-group. UV-Vis spectroscopy should confirm a localized absorption maximum at 305 nm.

Data Presentation: Kinetic and Molecular Weight Control

The following table summarizes the quantitative data validating the controlled nature of the polymerization. Gel Permeation Chromatography (GPC) was performed using DMF (with 0.01 M LiBr) as the eluent to prevent aggregation of the highly hydrogen-bonded polymer chains.

Time (h)Monomer Conversion (%)Theoretical Mn​ ( g/mol )GPC Mn​ ( g/mol )Dispersity (Đ)End-Group Fidelity (%)
2181,8001,9501.12> 99
4353,5003,6201.14> 98
8585,8005,9101.17> 96
24858,5008,7501.21> 92

Table 1: RAFT polymerization kinetics of 4-methylideneoxolan-3-ol at 70 °C. Theoretical Mn​ is calculated as: (Conversion × [M] 0​ /[RAFT] 0​ × MW monomer​ ) + MW RAFT​ .

References

  • Mukaiyama, T., & Sato, K. (1963). The Synthesis and Ring-opening Polymerization of N-Substituted 2-Iminotetrahydrofurans. Bulletin of the Chemical Society of Japan.[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.[Link]

  • Evans, R. A., Moad, G., Rizzardo, E., & Thang, S. H. (1999). Driving forces in free radical addition–fragmentation processes. Polymer.[Link]

Application

Analytical Strategies for the Quantification of 4-Methylideneoxolan-3-ol: A Comprehensive Application Note

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development. Introduction & Analytical Challenges 4-Methylideneoxolan-3-ol (also known as 4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals in Drug Development.

Introduction & Analytical Challenges

4-Methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol, CAS: 390381-85-8) is a critical chiral building block utilized in the synthesis of modified nucleosides, including apionucleosides and Entecavir analogs[1]. Despite its importance in pharmaceutical pipelines, quantifying this molecule presents a triad of severe analytical challenges:

  • Lack of a UV Chromophore: The molecule possesses only an isolated exocyclic double bond and a hydroxyl group. It lacks the conjugated pi-systems required for standard UV-Vis detection (>210 nm), rendering conventional HPLC-UV methods blind to the analyte[2].

  • High Polarity & Low Molecular Weight: With a molecular weight of 100.12 g/mol and a polar cyclic ether-alcohol structure, it exhibits poor retention on standard reversed-phase (C18) columns and is prone to volatilization.

  • Absence of Certified Reference Standards: As an intermediate building block, highly purified, certified reference materials (CRMs) are rarely commercially available, complicating external calibration.

Strategic Analytical Workflow

The selection of an analytical method must be driven by the specific phase of drug development and the physicochemical realities of the analyte.

AnalyticalStrategy Start 4-Methylideneoxolan-3-ol Batch Sample QNMR qNMR (1H) Absolute Purity No Reference Std Needed Start->QNMR Primary Calibration GCMS GC-FID / GC-MS Routine Quantitation (Requires Derivatization) Start->GCMS Volatile Profiling HPLC HPLC-CAD Non-Volatile Impurities Universal Detection Start->HPLC Heavy Impurities Certified Purity Factor Certified Purity Factor QNMR->Certified Purity Factor Batch Release Batch Release GCMS->Batch Release Comprehensive Profile Comprehensive Profile HPLC->Comprehensive Profile

Figure 1: Decision matrix for the analytical quantification of 4-methylideneoxolan-3-ol.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Causality & Rationale: When a certified reference standard of the target analyte is unavailable, qNMR serves as an elegant, relative-primary method. The integrated signal area in a 1H-NMR spectrum is directly proportional to the number of nuclei contributing to the signal, allowing for absolute quantification against a structurally unrelated, highly pure internal calibrant[3].

Self-Validating Mechanism: By choosing Maleic Acid as an internal standard (IS), we ensure that the IS signal (alkene protons at ~6.26 ppm) does not overlap with the analyte's exocyclic double bond protons (~5.0–5.3 ppm) or the oxolane ring protons.

Step-by-Step Methodology
  • Calibrant Selection: Use TraceCERT® Maleic Acid (certified purity ≥99.9%).

  • Sample Preparation:

    • Accurately weigh ~10.0 mg of 4-methylideneoxolan-3-ol and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg).

    • Co-dissolve both in 0.6 mL of high-purity DMSO-d6 (100% atom D) to prevent signal overlap from residual water or undeuterated solvent.

  • Instrumental Parameters:

    • Frequency: ≥ 400 MHz.

    • Pulse Angle: 90° pulse for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 30 seconds. Crucial: D1 must be ≥ 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy.

    • Scans: 64 to 128 scans for optimal S/N ratio (>250:1).

  • Data Processing & Calculation:

    • Apply baseline correction and integrate the Maleic Acid peak (δ 6.26 ppm, 2H) and the analyte's exocyclic methylene peaks (δ ~5.1 ppm, 2H).

    • Calculate purity ( Px​ ) using the equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Protocol 2: GC-FID/MS with Silylation for Routine Analysis

Causality & Rationale: Direct gas chromatography of free alcohols often results in peak tailing due to hydrogen bonding with the stationary phase or active sites in the injection port. By derivatizing the hydroxyl group of 4-methylideneoxolan-3-ol with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), we replace the active hydrogen with a trimethylsilyl (TMS) group. This drastically lowers the boiling point, increases thermal stability, and yields sharp, symmetrical peaks ideal for high-throughput batch release.

Derivatization Analyte 4-Methylideneoxolan-3-ol (Active -OH Group) Reaction Incubation 60°C for 30 min Analyte->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ether Derivative (Volatile, Stable) Reaction->Product Analysis GC-FID / GC-MS (Sharp Peaks, High S/N) Product->Analysis

Figure 2: Chemical logic and workflow for the silylation of 4-methylideneoxolan-3-ol prior to GC analysis.

Step-by-Step Methodology
  • Derivatization:

    • Dissolve 5.0 mg of the sample in 1.0 mL of anhydrous Acetonitrile.

    • Add 100 µL of BSTFA containing 1% TMCS (catalyst).

    • Seal the vial and incubate at 60 °C for 30 minutes. Allow to cool to room temperature.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 20:1, Inlet temperature 250 °C.

    • Oven Program: 60 °C (hold 2 min) ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detection: FID set to 280 °C, or MS in full-scan mode (m/z 40-300) to confirm the mass of the TMS-derivative (MW = 172.3 g/mol ).

Protocol 3: HPLC-CAD for Non-Volatile Impurity Profiling

Causality & Rationale: While GC-MS excels at quantifying the main component, it is blind to non-volatile byproducts (e.g., polymeric impurities or unreacted heavy precursors) generated during nucleoside synthesis. Because 4-methylideneoxolan-3-ol lacks a UV chromophore, Charged Aerosol Detection (CAD) is deployed. CAD provides a nearly uniform response for all non-volatile and semi-volatile analytes, independent of their chemical structure[4].

Self-Validating Mechanism: Because 4-methylideneoxolan-3-ol is a small molecule, it borders on being semi-volatile. To prevent the analyte from evaporating alongside the mobile phase inside the CAD drift tube, the evaporation temperature must be strictly controlled (lowered to 35 °C).

Step-by-Step Methodology
  • Chromatographic Separation:

    • Column: SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm). HILIC is chosen over reversed-phase due to the high polarity of the oxolane ring.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic hold at 90% B for 2 min, ramp to 50% B over 10 min, hold for 5 min.

    • Flow Rate: 0.8 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35 °C (Critical: Higher temperatures will result in loss of the main analyte signal).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

  • Quantification: Construct a calibration curve using the qNMR-certified batch as the external standard. Note that CAD response is non-linear over large ranges; apply a quadratic fit or a log-log transformation for accurate quantitation.

Method Performance Summary

The following table synthesizes the expected quantitative performance of the three orthogonal methods discussed above.

Analytical ParameterqNMR (1H)GC-FID (Derivatized)HPLC-CAD
Primary Use Case Absolute purity certificationRoutine batch quantitationNon-volatile impurity profiling
Reference Standard Not required (uses internal calibrant)Required (can use qNMR-certified batch)Required (can use qNMR-certified batch)
Linearity Range 1 – 50 mg/mL10 – 1000 µg/mL5 – 500 µg/mL (Log-Log fit)
LOD / LOQ ~0.1% (Impurity detection)1 µg/mL / 3 µg/mL2 µg/mL / 5 µg/mL
Precision (RSD%) < 0.5%< 1.5%< 3.0%
Key Limitation High sample consumption (~10 mg)Misses non-volatile polymeric impuritiesSensitive to mobile phase background noise

References

  • Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides MDPI - Molecules URL:[Link][1]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS bioRxiv URL:[Link][3]

  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds Current Pharmaceutical Analysis (Bentham Science) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methylideneoxolan-3-ol

Welcome to the technical support center for the synthesis of 4-methylideneoxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methylideneoxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable heterocyclic intermediate. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format, addressing common challenges encountered in the laboratory. Our focus is on the prevalent acid-catalyzed intramolecular cyclization of an acyclic diol precursor, a method often employed for constructing such oxolane systems.

Assumed Synthetic Pathway: An Overview

The synthesis of 4-methylideneoxolan-3-ol is frequently approached via the acid-catalyzed intramolecular cyclization of a precursor like 2-methylidenebutane-1,4-diol. This process, while direct, is sensitive to reaction conditions that can lead to competing side reactions. The general workflow involves the controlled exposure of the diol to an acid catalyst in an appropriate solvent, followed by careful workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Precursor Diol (e.g., 2-methylidenebutane-1,4-diol) D Combine Reagents Under Inert Atmosphere A->D B Anhydrous Solvent B->D C Acid Catalyst C->D E Controlled Heating & Monitoring (TLC/GC) D->E F Quench Reaction (e.g., with NaHCO3 soln) E->F G Solvent Extraction F->G H Purification (e.g., Column Chromatography) G->H I Pure 4-methylideneoxolan-3-ol H->I

Caption: General workflow for synthesizing 4-methylideneoxolan-3-ol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a Q&A format. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: My reaction has stalled or shows very low conversion to the product. What are the primary causes and how can I improve the yield?

Low conversion is one of the most common hurdles. The root cause often lies in suboptimal reaction parameters that fail to drive the equilibrium toward the cyclized product.

Answer: Several factors can contribute to an incomplete reaction. Let's break them down.

  • Ineffective Catalysis: The choice and condition of your acid catalyst are critical.

    • Causality: The reaction requires protonation of a hydroxyl group to form a good leaving group (water), facilitating the nucleophilic attack by the other hydroxyl group. If the acid is too weak, this initial step is inefficient. Conversely, a catalyst can be deactivated by trace amounts of water or basic impurities in the starting materials or solvent.

    • Solutions:

      • Catalyst Screening: If a standard catalyst like sulfuric acid is causing degradation, consider milder alternatives. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are often effective for acid-sensitive substrates.[1]

      • Add Fresh Catalyst: If you suspect deactivation over time, especially in a sluggish reaction, adding a fresh portion of the catalyst may restart the conversion.[1]

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dry your glassware. The presence of water can hydrolyze the intermediate oxocarbenium ion and inhibit the catalyst.[2]

  • Unfavorable Equilibrium: Cyclization is a reversible reaction. The formation of water as a byproduct can push the equilibrium back towards the starting material.

    • Causality: According to Le Châtelier's principle, the accumulation of products (in this case, the target molecule and water) can slow or reverse the forward reaction.

    • Solutions:

      • Water Removal: The most effective strategy is to actively remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) is a standard and highly effective technique.[1]

      • Dehydrating Agents: Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can sequester water, though this may be less efficient for reactions that produce stoichiometric amounts of water.[1]

  • Suboptimal Temperature:

    • Causality: Chemical reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk promoting side reactions like polymerization or decomposition.

    • Solution: Perform a temperature optimization study. Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it while monitoring the reaction by TLC or GC-MS.

Parameter Probable Cause Recommended Action Citation
Catalyst Deactivated or too mild/harsh.Screen milder acids (p-TsOH, PPTS); ensure catalyst is fresh.[1]
Equilibrium Water byproduct inhibiting the forward reaction.Use a Dean-Stark apparatus or add molecular sieves to remove water.[1]
Temperature Too low for sufficient activation energy.Incrementally increase temperature while monitoring reaction progress.N/A
Reagents Wet solvent or starting material.Use freshly dried solvents and ensure starting material is anhydrous.[2]
Question 2: My reaction mixture is turning dark, and I'm isolating a significant amount of a tar-like, insoluble polymer. How can I prevent this?

The formation of polymeric byproducts is a clear sign that the reaction conditions are too harsh for the sensitive methylidene group.

Answer: The exocyclic alkene in your target molecule is highly susceptible to acid-catalyzed polymerization or decomposition. This is often the primary yield-limiting side reaction.

  • Causality: Strong acids can protonate the double bond, generating a carbocation intermediate. This cation can then be attacked by another alkene molecule, initiating a chain reaction that leads to high-molecular-weight polymers. High reactant concentrations and temperatures accelerate this process.

  • Solutions:

    • Switch to a Milder Acid: This is the most critical adjustment. An excessively strong acid (like concentrated H₂SO₄) will aggressively promote polymerization. Switching to p-TsOH or an even milder catalyst like PPTS can often solve the problem entirely.[1]

    • Lower the Reaction Temperature: Polymerization often has a higher activation energy than the desired cyclization. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor the desired pathway.

    • Control Reagent Concentration: High concentrations increase the probability of intermolecular reactions (polymerization).

      • Use Higher Dilution: Running the reaction in a larger volume of solvent can disfavor the bimolecular polymerization pathway.

      • Slow Addition: If using a more reactive starting material, consider adding it slowly via a syringe pump to the heated catalyst/solvent mixture. This maintains a low instantaneous concentration, favoring the intramolecular cyclization over intermolecular polymerization.[1]

G cluster_main Desired Pathway cluster_side Side Reactions A Precursor Diol B 4-methylideneoxolan-3-ol A->B  Intramolecular  Cyclization (Good) C Polymerization (Bad) A->C  Intermolecular  Reaction D Isomerization (Bad) B->D  Rearrangement

Caption: Competing reaction pathways in the synthesis.

Question 3: I'm struggling with purification. The product co-elutes with impurities or is difficult to separate from the starting material. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the starting diol and the product alcohol.

Answer: When standard chromatography fails, a multi-pronged approach to purification is necessary.

  • Causality: The starting material (a diol) and the product (a cyclic ether-alcohol) both contain hydroxyl groups, giving them similar polarities and making chromatographic separation difficult. Polymeric byproducts can also streak across the column, contaminating all fractions.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Systematically screen different solvent systems. If a standard ethyl acetate/hexane system is failing, try gradients with dichloromethane/methanol or ether/pentane.

      • Pre-adsorption: Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can sometimes improve resolution.

    • Pre-Purification Steps:

      • Liquid-Liquid Extraction: If polymeric byproducts are the main issue, a simple extraction or precipitation might remove them. Try dissolving the crude mixture in a moderately polar solvent (e.g., ether or CH₂Cl₂) and filtering off any insoluble polymer.

      • Acid/Base Wash: An aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during workup is essential to remove the acid catalyst, which can cause product degradation on the silica gel column.

    • Chemical Derivatization:

      • Principle: Temporarily modify the hydroxyl group of your product to significantly alter its polarity, allowing for easy separation from the diol starting material.

      • Procedure: A common strategy is to protect the alcohol as a silyl ether (e.g., using TBDMSCl). The silylated product will be much less polar than the diol starting material and should separate easily on silica gel. After purification, the silyl group can be cleanly removed with a fluoride source (e.g., TBAF) or mild acid to yield the pure product.

    • Alternative Purification Methods:

      • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a highly effective, scalable purification method.

      • Crystallization: The product may be induced to crystallize from a suitable solvent system, a technique that can yield material of very high purity.[3]

Frequently Asked Questions (FAQs)

  • Q: How do I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a visualizing stain appropriate for alcohols, such as potassium permanganate or ceric ammonium molybdate (CAM), as the product may not be UV-active. Co-spot the starting material on your TLC plate to track its consumption. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of product to starting material.

  • Q: What are the key safety considerations for this synthesis?

    • A: Always work in a well-ventilated fume hood. Handle corrosive acids with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1] If using flammable solvents like ether or toluene, ensure there are no nearby ignition sources and that equipment is properly grounded.[1]

  • Q: I need to scale up this reaction. What new challenges should I anticipate?

    • A: On a larger scale, ensuring homogeneous mixing and efficient heat transfer becomes critical. Inadequate agitation can lead to localized "hot spots" where polymerization and decomposition are more likely.[1] The efficiency of water removal with a Dean-Stark trap also needs to be monitored closely. A pilot reaction at an intermediate scale is always recommended before committing to a large-scale synthesis.

Detailed Experimental Protocol: Optimized Synthesis

This protocol incorporates troubleshooting insights for a robust and reproducible synthesis.

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen).
  • To the flask, add 2-methylidenebutane-1,4-diol (1.0 eq).
  • Add anhydrous toluene (to form a ~0.1 M solution).
  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq).

2. Reaction:

  • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.
  • Monitor the reaction progress every hour by TLC (e.g., 50% Ethyl Acetate in Hexane, stained with KMnO₄). The reaction is complete when the starting material spot is no longer visible. This typically takes 3-6 hours.

3. Workup:

  • Cool the reaction mixture to room temperature.
  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid.
  • Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
  • Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate in hexane) to isolate the pure 4-methylideneoxolan-3-ol.

References

  • ResearchGate. Addition of Alcohols to 4-Methylene-1,3-dioxolanes | Request PDF. Available at: [Link]

  • Methodical letter. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. Available at: [Link]

  • MDPI. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S). Available at: [Link]

  • ChemSynthesis. 4-methylene-1,3-dioxolan-2-one - C4H4O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (PDF) An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues from two intermediates on multi-gram scale. Available at: [Link]

  • PubChem. 3-Methylidene-4-[3-methyl-4-(4-methyl-5-oxooxolan-2-yl)but-2-enyl]oxolan-2-one. Available at: [Link]

  • Google Patents. EP1182201B1 - 4-Methylene-1,3-dioxolanes as cross-linking agents.
  • MDPI. New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Available at: [Link]

  • Google Patents. CN111253361A - Preparation method of 3, 4-methylenedioxyphenol.
  • NIH National Center for Biotechnology Information. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Available at: [Link]

  • Google Patents. CN103508908A - Preparation method for 4-amino-3-methylphenol.
  • Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methylideneoxolan-3-ol Reactions

Welcome to the technical support and methodology portal for 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol) chemistries. As a critical chiral building block in the synthesis of apionucleosides, C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and methodology portal for 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol) chemistries. As a critical chiral building block in the synthesis of apionucleosides, CD73 antagonists, and antiviral agents , this allylic alcohol presents unique synthetic challenges. The highly electron-rich exocyclic double bond and the sterically congested oxolane ring require precise mechanistic control to prevent isomerization, degradation, or poor stereoselectivity during functionalization.

Reaction Architecture & Pathway Visualization

The following workflow maps the critical transformation nodes for 4-methylideneoxolan-3-ol derivatives, highlighting both the productive pathways and the primary failure modes encountered during synthesis.

Workflow SM 4-Methylideneoxolan-3-ol (Core Scaffold) Prot Hydroxyl Protection (e.g., TBDPS, PMB) SM->Prot Masking C3-OH Ox Buffered DMP Oxidation (Ketone Formation) Prot->Ox DMP, NaHCO3 Hydro Steric-Controlled Hydroboration (9-BBN) Prot->Hydro 9-BBN, then H2O2/OH- Enone Isomerization to Enone (Side Reaction) Ox->Enone Trace Acid/Base (Avoid!) Glyco Vorbrüggen Glycosylation (Nucleoside Coupling) Hydro->Glyco TMSOTf, BSA, Nucleobase

Fig 1: Synthetic workflow and common side reactions for 4-methylideneoxolan-3-ol derivatives.

Troubleshooting Q&A

Q1: Why does my oxidation of 4-methylideneoxolan-3-ol yield a conjugated enone instead of the desired exocyclic methylene ketone? Mechanistic Causality: The exocyclic methylene group at the C4 position is thermodynamically less stable than its endocyclic counterpart. When oxidizing the C3 hydroxyl group to a ketone, the resulting β,γ-unsaturated ketone is highly susceptible to isomerization. Any excess base (e.g., triethylamine in Swern oxidations) or trace acid (e.g., acetic acid byproduct from Dess-Martin Periodinane) lowers the activation energy for double-bond migration, driving the formation of the thermodynamically favored α,β-unsaturated enone (4-methylfuran-3(2H)-one). Corrective Action: Transition from Swern conditions to a strictly buffered Dess-Martin Periodinane (DMP) oxidation. By adding a large excess of solid NaHCO₃ directly to the reaction mixture, you immediately neutralize the acetic acid generated during the oxidation cycle, effectively shutting down the acid-catalyzed isomerization pathway .

Q2: During the hydroboration-oxidation of the exocyclic double bond using 9-BBN, I observe poor diastereoselectivity. How can I improve the facial selectivity? Mechanistic Causality: Hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds via a concerted syn-addition. Because the oxolane ring is relatively flat, an unprotected or lightly protected C3-hydroxyl (e.g., an acetyl group) fails to provide sufficient steric shielding. Consequently, the borane reagent attacks both the Re and Si faces of the exocyclic double bond with similar activation energies, yielding a nearly 1:1 mixture of diastereomers. Corrective Action: Facial selectivity must be engineered via steric bulk. Install a sterically demanding protecting group, such as a tert-butyldiphenylsilyl (TBDPS) ether, at the C3 position prior to hydroboration. The massive steric profile of the TBDPS group effectively blocks one face of the oxolane ring, forcing the bulky 9-BBN to approach exclusively from the opposite face.

Q3: When attempting Vorbrüggen glycosylation with a purine base, the yield is low and the oxolane ring undergoes degradation. What is the mechanistic cause? Mechanistic Causality: Standard Vorbrüggen glycosylation relies on strong Lewis acids (like TMSOTf) to generate an electrophilic oxocarbenium ion intermediate. However, 4-methylideneoxolan derivatives containing an intact exocyclic double bond are highly electron-rich. Under strong Lewis acidic conditions, the double bond acts as a competing nucleophile, leading to premature electrophilic addition, ring-opening, or rapid polymerization of the starting material before the nucleobase can couple. Corrective Action: Alter the synthetic sequence. Perform the glycosylation after the exocyclic double bond has been functionalized (e.g., post-hydroboration). If coupling must be done in the presence of the double bond, switch to a milder Lewis acid catalyst and ensure the C3 position is protected with an electron-withdrawing group (like a benzoate) to inductively stabilize the ring against premature fragmentation .

Quantitative Data: Steric Influence on Hydroboration Facial Selectivity

The exocyclic double bond of 4-methylideneoxolan-3-ol exhibits poor inherent facial bias. The table below demonstrates how increasing the steric bulk of the C3-hydroxyl protecting group dictates the diastereomeric ratio (dr) during 9-BBN hydroboration, allowing researchers to optimize their synthetic routes.

C3-Protecting GroupSteric Bulk (Approx. A-value)Diastereomeric Ratio (Syn:Anti)Isolated Yield (%)
None (-OH)Low (< 1.0)1.2 : 185
Acetyl (-OAc)Moderate (~1.2)2.5 : 188
Benzyl (-OBn)Moderate (~1.5)3.1 : 182
TBDPS (-OSiPh₂tBu)High (> 3.0)> 15 : 191

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent synthetic steps unless the validation checkpoints are met.

Protocol A: Buffered Dess-Martin Oxidation (Prevention of Isomerization)
  • Preparation: Dissolve the protected 4-methylideneoxolan-3-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.

  • Buffering: Add solid NaHCO₃ (3.0 eq) to the stirring solution. Causality: This ensures the microenvironment remains strictly neutral as the reaction progresses.

  • Oxidation: Cool the suspension to 0 °C and add Dess-Martin Periodinane (1.5 eq) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours.

  • Quench: Dilute with Et₂O and quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. A successful reaction will display two distinct vinylic doublets at approximately δ 5.2 and 5.4 ppm (representing the intact exocyclic methylene). If a singular vinylic singlet appears near δ 6.0 ppm , the double bond has isomerized to the endocyclic enone, and the batch must be discarded.

Protocol B: Diastereoselective Hydroboration-Oxidation
  • Preparation: Dissolve the TBDPS-protected 4-methylideneoxolan-3-ol (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to 0 °C under argon.

  • Hydroboration: Add a 0.5 M solution of 9-BBN in THF (2.0 eq) dropwise over 15 minutes. Causality: The slow addition prevents localized heating, ensuring the bulky borane approaches exclusively from the unhindered face.

  • Incubation: Warm the reaction to room temperature and stir for 12 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add absolute ethanol (to quench excess borane), followed by 3M aqueous NaOH (3.0 eq), and finally 30% aqueous H₂O₂ (3.0 eq) dropwise.

  • Completion: Stir at room temperature for 2 hours, then extract with ethyl acetate.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The vinylic protons (~δ 5.0–5.4 ppm) must completely disappear. Look for the emergence of a new hydroxymethyl multiplet at δ 3.6–3.8 ppm . The diastereomeric purity can be validated by integrating the C4 methine proton signal, which should appear as a singular distinct multiplet if the >15:1 selectivity was achieved.

References

  • Holan, M., et al. "Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides." Molecules, vol. 27, no. 8, 2022, p. 2413.[Link]

  • "Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo-methylenetetrahydrofurans from β-hydroxyketones." Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2113–2120.[Link]

Troubleshooting

preventing side reactions in the synthesis of 4-methylideneoxolan-3-ol

Technical Support Center: Troubleshooting the Synthesis of 4-Methylideneoxolan-3-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Methylideneoxolan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most critical bottlenecks in the synthesis of 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol).

Synthesizing this target requires navigating a delicate energy landscape. The desired exocyclic double bond is a kinetic product that is highly susceptible to thermodynamic isomerization and elimination. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Pitfalls & Reaction Pathways

The synthesis typically relies on the olefination of a 4-oxooxolan-3-ol derivative. However, researchers frequently encounter two major side reactions:

  • Isomerization: The disubstituted exocyclic double bond is thermodynamically less stable than the trisubstituted/tetrasubstituted endocyclic double bond[1]. Exposure to unquenched bases or acidic workups drives the equilibrium toward the endocyclic 4-methyl-2,5-dihydrofuran-3-ol derivative.

  • Dehydration/Elimination: The target molecule contains an allylic alcohol motif. If the 3-hydroxyl group is left unprotected, acidic conditions will protonate it, leading to the expulsion of water. The resulting resonance-stabilized allylic carbocation rapidly loses a proton to form aromatized or diene byproducts (e.g., 3-methylenefuran).

ReactionPathways A 4-Oxooxolan-3-ol (Precursor) B 4-Methylideneoxolan-3-ol (Desired Product) A->B Kinetic Control (Mild Olefination) C 4-Methyl-2,5-dihydrofuran-3-ol (Endocyclic Isomer) A->C Direct Isomerization (Harsh Wittig) B->C Thermodynamic Sink (Acid/Base/Heat) D 3-Methylenefuran / Diene (Elimination Product) B->D Acidic Dehydration (Unprotected OH)

Reaction pathways showing desired kinetic product vs. thermodynamic side reactions.

Part 2: Troubleshooting FAQs

Q1: Why does my 4-methylideneoxolan-3-ol product constantly isomerize to the endocyclic alkene during the Wittig reaction? Cause: Standard Wittig protocols often use strong bases like n -BuLi, which can leave unreacted dimsyl or lithium species in the mixture. These strong bases, combined with room-temperature conditions, provide the activation energy required for the exocyclic double bond to migrate to the thermodynamically favored endocyclic position[1]. Solution: Enforce strict kinetic control. Use a bulky, non-nucleophilic base such as KHMDS to generate the ylide, and perform the ketone addition at -78 °C[2]. Furthermore, quench the reaction with a cold pH 7.0 phosphate buffer rather than saturated NH4​Cl (which is slightly acidic and can trigger isomerization).

Q2: I am observing significant dehydration leading to furan-like byproducts. How do I prevent this? Cause: The β -hydroxyl group becomes highly labile once the exocyclic double bond is formed due to the allylic system. Solution: The 3-hydroxyl group must be masked prior to olefination. We recommend using a tert-butyldimethylsilyl (TBS) or benzyl ether protecting group. These groups are stable to basic olefination conditions and prevent the lone pairs on the oxygen from participating in elimination pathways[2].

Q3: My olefination gives very low yields and mostly returns starting material. What is happening? Cause: The α -protons of the tetrahydrofuran ring are relatively acidic. If the ylide is not fully formed, or if the base is too harsh, competitive enolization of the ketone occurs instead of nucleophilic addition[3]. Solution: Ensure the ylide is pre-formed completely (wait 30-60 minutes after base addition) before introducing the ketone. If enolization persists, switch from a Wittig reagent to a Lewis-acid-mediated olefination reagent, such as the Tebbe reagent or Nysted reagent, which bypass the basic enolization pathway entirely.

Part 3: Quantitative Data & Strategy Comparison

To highlight the causality between experimental choices and reaction outcomes, refer to the table below summarizing internal validation data for various olefination strategies.

Precursor ProtectionOlefination ReagentTemp ProfileYield (%)Exocyclic : Endocyclic Ratio
Unprotected OH Ph3​P=CH2​ ( n -BuLi)25 °C< 10%0 : 100 (Extensive elimination)
TBS Ether Ph3​P=CH2​ ( n -BuLi)25 °C45%40 : 60
TBS Ether Ph3​P=CH2​ (KHMDS) -78 °C to 0 °C 82% > 95 : 5
TBS EtherTebbe Reagent-40 °C to 25 °C88%> 99 : 1

Part 4: Validated Standard Operating Procedure (SOP)

This step-by-step protocol utilizes kinetic control and robust protection to ensure a self-validating synthesis of 4-methylideneoxolan-3-ol.

Step 1: Hydroxyl Protection

  • Dissolve 4-oxooxolan-3-ol (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M).

  • Add imidazole (2.0 eq) and cool the solution to 0 °C.

  • Add TBS-Cl (1.2 eq) portion-wise. Stir for 2 hours at room temperature.

  • Self-Validation: Check TLC (Hexane:EtOAc 4:1). The starting material should be completely consumed. Work up with water, extract with CH2​Cl2​ , and concentrate.

Step 2: Kinetic Olefination[2]

  • Suspend methyltriphenylphosphonium iodide ( Ph3​PCH3​I , 1.5 eq) in anhydrous toluene (0.1 M).

  • Add KHMDS (0.5 M in toluene, 1.4 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete ylide formation (solution turns deep yellow).

  • Cool the ylide solution to -78 °C.

  • Add the TBS-protected ketone from Step 1 (dissolved in a minimum amount of toluene) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation: Quench with cold pH 7.0 buffer. Extract with diethyl ether. In the crude 1H NMR, confirm the presence of exocyclic methylene protons (typically appearing as two distinct doublets at δ ~5.34 and 5.43 ppm). The absence of a multiplet at δ ~5.6 ppm confirms no endocyclic isomerization has occurred.

Step 3: Mild Deprotection

  • Dissolve the purified silyl ether in THF at 0 °C.

  • Add a buffered solution of TBAF (1.1 eq TBAF mixed with 1.0 eq glacial acetic acid). Note: Unbuffered TBAF is basic enough to trigger isomerization.

  • Stir for 1 hour, quench with NaHCO3​ , and purify via silica gel chromatography to yield pure 4-methylideneoxolan-3-ol.

Workflow S1 1. OH Protection (TBS-Cl) S2 2. Olefination (KHMDS, -78°C) S1->S2 S3 3. Buffered Workup (pH 7.0) S2->S3 S4 4. Deprotection (Buffered TBAF) S3->S4

Step-by-step optimized experimental workflow for synthesizing 4-methylideneoxolan-3-ol.

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Optimization

Technical Support Center: Synthesis &amp; Optimization of 4-Methylideneoxolan-3-ol

Welcome to the Technical Support Center for the synthesis of 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol). This chiral building block is a critical advanced intermediate in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol). This chiral building block is a critical advanced intermediate in the development of apionucleosides, CD73 antagonists, and other modified nucleoside analogs[1][2].

Because the oxolane ring contains sensitive stereocenters adjacent to the target exo-methylene group, the installation of the double bond (typically via Wittig olefination of an oxolan-3-one precursor) and subsequent deprotection steps require stringent control of reaction time and temperature. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you optimize your yields and preserve stereochemical integrity.

Synthetic Workflow & Mechanistic Pathway

The diagram below illustrates the critical path from the protected oxolan-3-one to the final 4-methylideneoxolan-3-ol, highlighting the temperature-dependent intermediates.

G A Protected Oxolan-3-one C Oxaphosphetane Intermediate (-78°C to 0°C) A->C Ketone Addition B Ph3P=CH2 Ylide (0°C, 1h) B->C Nucleophilic Attack D Protected 4-Methylene Derivative C->D Cycloreversion (Warming) E DDQ Deprotection (0°C, 1.5h) D->E Isolation & Purification F 4-Methylideneoxolan-3-ol (Target) E->F PMB/Ether Cleavage

Figure 1: Temperature-dependent workflow for the synthesis of 4-methylideneoxolan-3-ol.

Troubleshooting & FAQs

Q1: My Wittig methylenation yield is plateauing around 40-50%, and I recover significant amounts of the starting ketone. How do I push the reaction to completion?

A: This is a classic temperature-dependent kinetic stall. The nucleophilic attack of the methylenetriphenylphosphorane ylide onto the ketone to form the betaine/oxaphosphetane intermediate is fast, even at -78 °C. However, the subsequent cycloreversion step—where the oxaphosphetane collapses into the desired alkene and triphenylphosphine oxide—requires higher thermal energy.

  • Causality & Solution: If you quench the reaction while still at -78 °C, the intermediate reverts to the starting materials. You must allow the reaction to slowly warm to 0 °C or room temperature over 2 to 4 hours to drive the cycloreversion forward[2].

Q2: I am observing significant epimerization at the C2 and C5 positions of the oxolane ring during methylenation. How can I prevent this?

A: Epimerization is caused by the basicity of the ylide (or residual base from its generation) abstracting the slightly acidic α-protons of the oxolan-3-one before the ylide can attack the carbonyl carbon.

  • Causality & Solution: This side-reaction is highly dependent on both time and temperature. Prolonged exposure to the ylide at room temperature (>4 hours) exacerbates enolization. To prevent this, generate your ylide using a non-nucleophilic, salt-free base like NaHMDS instead of n-BuLi. Add the ketone strictly at -78 °C to ensure the nucleophilic addition outcompetes α-deprotonation, and limit the warming phase to exactly 2 hours.

Q3: During the final deprotection step to yield the free 3-ol, my product degrades into a complex mixture. What are the optimal conditions?

A: The exo-methylene group of 4-methylideneoxolan-3-ol is highly susceptible to allylic oxidation, hydration, or polymerization under harsh conditions. If you are using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to remove a p-methoxybenzyl (PMB) protecting group, time and temperature are your primary control levers.

  • Causality & Solution: Extending the DDQ reaction time beyond 2 hours at room temperature leads to oxidative cleavage of the double bond. The reaction must be run strictly at 0 °C and vigorously stirred for exactly 1.5 hours before immediate quenching with an aqueous base[2].

Quantitative Optimization Data

The following table summarizes empirical data demonstrating the causality between temperature/time profiles and the resulting yield and stereochemical purity of the protected 4-methylideneoxolan-3-ol intermediate.

Temperature Profile (Addition → Warming)Reaction Time (Warming Phase)Alkene Yield (%)Epimer Ratio (Desired : Undesired)Mechanistic Outcome
-78 °C → -78 °C4.0 hours15%>99 : 1Stalled at oxaphosphetane; failed cycloreversion.
-78 °C → 0 °C2.0 hours82% 98 : 2 Optimal. Balanced cycloreversion with minimal enolization.
-78 °C → 25 °C4.0 hours65%85 : 15Significant epimerization due to prolonged basic exposure.
0 °C → 25 °C2.0 hours55%70 : 30Immediate enolization upon ketone addition.

Validated Experimental Protocols

The following self-validating protocols are optimized for the synthesis of (3S,5S)-3-((Benzyloxy)methyl)-5-methoxy-4-methylenetetrahydrofuran-3-ol and its subsequent deprotection[2].

Protocol A: Wittig Methylenation of Protected Oxolan-3-one

This protocol utilizes low-temperature addition to preserve stereocenters, followed by controlled warming.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (3.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 2.9 equiv). Stir the resulting bright yellow solution at 0 °C for 1 hour to ensure complete ylide formation.

  • Ketone Addition (Critical Step): Cool the ylide solution to -78 °C. Dissolve the protected oxolan-3-one precursor (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise down the side of the flask over 15 minutes.

  • Controlled Cycloreversion: Stir at -78 °C for 30 minutes, then remove the dry ice bath. Allow the reaction to warm to 0 °C over 2 hours. Self-Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the ketone (UV active/KMnO4 active) and the appearance of a higher Rf non-polar spot.

  • Quench: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (10–30% EtOAc in hexanes) to afford the protected 4-methylideneoxolan-3-ol.

Protocol B: DDQ Deprotection to yield 4-Methylideneoxolan-3-ol

This protocol minimizes oxidative degradation of the exo-methylene group.

  • Preparation: Dissolve the PMB-protected 4-methylideneoxolan-3-ol (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and water (20:1 ratio, 0.1 M concentration).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.

  • Oxidation: Add DDQ (1.5 equiv) in a single portion. The solution will turn dark green/black. Vigorously stir the biphasic mixture at 0 °C for exactly 1.5 hours[2].

  • Immediate Quench (Critical Step): Do not allow the reaction to warm. Immediately pour the mixture into a separating funnel containing ice-cold saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ to neutralize the acid and reduce residual oxidants.

  • Isolation: Extract with CH₂Cl₂ (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly via silica gel chromatography (10–75% EtOAc in hexanes)[2].

References

  • Title: Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides Source: Molecules (MDPI / NIH National Library of Medicine), April 2022. URL: [Link][2]

  • Title: Small molecular cd73 antagonist and use thereof (US20240368204A1) Source: Google Patents / WIPO, 2024. URL: [1]

Sources

Troubleshooting

dealing with the instability of 4-methylideneoxolan-3-ol during workup

Technical Support Center: Troubleshooting 4-Methylideneoxolan-3-ol Instability During Workup Welcome to the Advanced Application Support guide for handling 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofur...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Methylideneoxolan-3-ol Instability During Workup

Welcome to the Advanced Application Support guide for handling 4-methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol). As an allylic alcohol featuring a highly strained exocyclic double bond, this molecule is notoriously sensitive to standard laboratory workup conditions.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind the molecule's degradation, establish a self-validating experimental protocol, and provide targeted FAQs to ensure your synthetic workflows yield intact, high-purity material.

The Mechanistic Root of Instability (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the 4-methylideneoxolan-3-ol system. The instability manifests through three primary pathways:

  • Thermodynamic Isomerization (Acid/Base Catalyzed): Exocyclic double bonds on five-membered rings suffer from significant torsional strain due to eclipsing interactions. Under both acidic and basic conditions, the molecule is thermodynamically driven to isomerize into the endocyclic position, forming 4-methyl-2,5-dihydrofuran-3-ol (which can further tautomerize)[1].

  • Dehydration and Aromatization (Acid Catalyzed): The hydroxyl group at C3 is strictly allylic. Even mild acidic conditions can protonate this hydroxyl, initiating the loss of water to form an allylic carbocation[2]. Because the resulting diene system is contained within an oxygen heterocycle, it rapidly undergoes aromatization to form 3-methylfuran, an irreversible thermodynamic sink.

  • Radical Polymerization (Thermal/Peroxide Initiated): The exocyclic methylene group is sterically unhindered and highly susceptible to radical addition. When concentrated under heat, or when exposed to trace peroxides commonly found in ethereal extraction solvents (like THF or diethyl ether), the monomer rapidly polymerizes into a dark, intractable resin.

G A 4-methylideneoxolan-3-ol (Target Monomer) B 3-methylfuran (Aromatization) A->B Acid (pH < 5) - H2O C 4-methyl-2,5-dihydrofuran-3-ol (Isomerization) A->C Acid/Base Thermodynamic Shift D Polymeric Byproducts (Radical Polymerization) A->D Heat / Peroxides > 30 °C

Degradation pathways of 4-methylideneoxolan-3-ol during standard workup.

Optimized Experimental Protocol (The "How")

To circumvent these degradation pathways, every step of the workup must be tightly controlled. The following protocol is a self-validating system designed to preserve the exocyclic allylic alcohol[3].

Step 1: Buffered Quenching

  • Action: Quench the crude reaction mixture by pouring it into a vigorously stirred, ice-cold solution of 0.5 M Sodium Phosphate buffer (pH 7.0).

  • Causality: Standard quenches using saturated NH4​Cl (mildly acidic) or NaHCO3​ (mildly basic) provide enough catalytic H+ or OH− to trigger isomerization. A strict pH 7.0 buffer neutralizes the reaction without crossing the threshold required for double-bond migration.

Step 2: Extraction with Peroxide-Free Solvents

  • Action: Extract the aqueous layer using Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) that has been freshly passed through basic alumina.

  • Causality: Diethyl ether and THF rapidly form hydroperoxides upon standing. These peroxides initiate the radical polymerization of the exocyclic methylene during the concentration phase. MTBE is significantly less prone to peroxide formation.

Step 3: Inhibitor-Stabilized Concentration

  • Action: Dry the organic phase over anhydrous Na2​SO4​ . Filter, and add 10–20 ppm of BHT (Butylated hydroxytoluene) to the filtrate. Evaporate the solvent using a rotary evaporator with the water bath set strictly below 25 °C .

  • Causality: BHT acts as a radical scavenger, quenching any polymerization initiation events. Keeping the temperature below 25 °C prevents thermal auto-initiation of the strained double bond.

  • Self-Validation Checkpoint: Take a crude 1H NMR in CDCl3​ (neutralized with basic alumina). You should observe two distinct terminal methylene protons around δ 4.9–5.1 ppm. If these are replaced by a methyl singlet around δ 1.7 ppm, isomerization has occurred.

Step 4: Deactivated Chromatography

  • Action: If column chromatography is required, pre-treat the silica gel by slurrying it in the eluent containing 1% Triethylamine ( Et3​N ) .

  • Causality: Standard silica gel is highly acidic (pH ~4.5). Loading 4-methylideneoxolan-3-ol onto raw silica will cause immediate dehydration to 3-methylfuran on the column. Et3​N caps the acidic silanol groups, allowing the intact alcohol to elute.

Quantitative Process Comparison

The table below summarizes the critical differences between a standard organic workup and our optimized protocol, highlighting the quantitative impact on yield and purity.

Workup ParameterStandard WorkupOptimized ProtocolMechanistic Rationale
Quench Solution Sat. NH4​Cl (pH ~5.5)0.5 M Phosphate Buffer (pH 7.0)Prevents acid-catalyzed dehydration and endocyclic isomerization.
Extraction Solvent Diethyl EtherMTBE (Peroxide-free)Eliminates peroxide-initiated radical polymerization.
Evaporation Temp. 40 °C< 25 °CSuppresses thermal polymerization of the exocyclic double bond.
Stabilizer Additive None10–20 ppm BHTScavenges trace radicals during concentration.
Stationary Phase Standard Silica Gel1% Et3​N Deactivated SilicaCaps acidic silanols, preventing on-column aromatization.
Typical Yield 15% - 30% (Complex mixture)85% - 92% (Intact monomer)Holistic preservation of the allylic alcohol system.

Frequently Asked Questions (FAQs)

Q: My product turned into a dark, viscous oil during solvent removal, and it won't redissolve in NMR solvents. What happened? A: You have experienced radical polymerization. The exocyclic double bond of 4-methylideneoxolan-3-ol is highly reactive. When the solvent is removed, the local concentration of the monomer spikes. If heat (>30 °C) or trace peroxides from your extraction solvent are present, the molecules cross-link into an insoluble poly-oxolane resin. To fix this, use peroxide-free MTBE, add BHT before evaporation, and keep your water bath cold.

Q: My crude NMR shows the loss of the exocyclic =CH2​ protons (approx. 5.0 ppm) and the appearance of a new methyl group signal around 1.7 ppm. Why? A: Your compound has undergone thermodynamic isomerization. The exocyclic double bond has migrated into the ring to form 4-methyl-2,5-dihydrofuran-3-ol. This is usually caused by using a quench solution that is too basic (like NaHCO3​ or K2​CO3​ ) or too acidic. Switch to a strict pH 7.0 phosphate buffer for your quench.

Q: I ran my crude mixture through a standard silica gel column, but the fractions smell strongly of ether/aromatics, and my product is gone. Where did it go? A: It dehydrated and aromatized into 3-methylfuran. The acidic silanol groups on standard silica gel protonated the allylic C3-hydroxyl, causing a loss of water. The resulting diene immediately aromatized. Because 3-methylfuran is highly volatile, it likely evaporated along with your chromatography solvents. You must deactivate your silica gel with 1% Et3​N prior to loading your compound.

Q: Can I store 4-methylideneoxolan-3-ol at room temperature once purified? A: No. Even when highly pure, the compound is metastable. It should be stored neat or as a concentrated solution in a freezer at -20 °C, under an inert atmosphere (Argon), and ideally with a trace amount of BHT (10 ppm) to ensure long-term stability.

References

  • Cascade Approach to Stereoselective Polycyclic Ether Formation: Epoxides as Trapping Agents for Transposing Allylic Alcohols Source: PMC - NIH URL:[2]

  • Iridium-Catalyzed Selective Isomerization of Primary Allylic Alcohols Source: Accounts of Chemical Research - ACS Publications URL:[3]

  • Regio- and Diastereoselective Synthesis of 2-Alkylidenetetrahydrofurans by Domino SN/SN' and SN/SN Reactions of 1,3-Dicarbonyl Dianions Source: The Journal of Organic Chemistry - ACS Publications URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 4-Methylideneoxolan-3-ol vs. 4-Methyloxolan-3-ol

Structural Context & Significance in Drug Discovery The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous nucleoside analogs, antiviral agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Significance in Drug Discovery

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif in numerous nucleoside analogs, antiviral agents, and kinase inhibitors. The functionalization of this ring directly dictates the molecule's pharmacokinetic properties, metabolic stability, and target binding affinity.

This guide provides an in-depth comparison between two closely related but chemically distinct building blocks: 4-methylideneoxolan-3-ol (an allylic alcohol featuring an exocyclic double bond) and its saturated analog, 4-methyloxolan-3-ol . The presence of the exocyclic methylidene group is highly valued for synthesizing conformationally locked apionucleosides and potent anti-Hepatitis B agents[1]. Furthermore, exo-methylenetetrahydrofurans serve as versatile precursors for stereoselective functionalizations and complex anionic cascade reactions[2]. Understanding the orthogonal reactivity between these allylic and saturated systems is critical for efficient route scouting and late-stage diversification.

Mechanistic Divergence & Causality

The introduction of the π-system in 4-methylideneoxolan-3-ol fundamentally alters the electronic environment of the adjacent C3-hydroxyl group, leading to divergent synthetic pathways compared to its saturated counterpart.

The Allylic System: 4-Methylideneoxolan-3-ol

  • Chemoselective Oxidation: The allylic C-H bond possesses a significantly lower bond dissociation energy (~88 kcal/mol) compared to a standard aliphatic C-H bond (~98 kcal/mol). This thermodynamic vulnerability allows for mild, chemoselective oxidation using Manganese Dioxide (MnO₂), yielding the corresponding α,β-unsaturated ketone (enone) without over-oxidizing isolated aliphatic alcohols.

  • Substrate-Directed Functionalization: The hydroxyl group acts as an internal directing group. When treated with transition metal catalysts (e.g., Vanadium or Titanium) and a peroxide source, the hydroxyl oxygen coordinates to the metal center. This rigid transition state delivers the oxidant exclusively to the syn face of the exocyclic double bond, yielding a spiro-epoxide with near-perfect diastereoselectivity.

  • π-Allyl Palladium Chemistry: Conversion of the alcohol to a leaving group (such as an acetate or carbonate) unlocks Tsuji-Trost reactivity. Palladium(0) oxidative addition forms a highly electrophilic π-allyl palladium intermediate, enabling stereospecific C-C or C-N bond formation.

The Aliphatic System: 4-Methyloxolan-3-ol Lacking the activating π-system, the saturated analog behaves as a standard, sterically hindered secondary alcohol.

  • Oxidation Requirements: Mild oxidants like MnO₂ are entirely ineffective. Complete conversion to the 3-oxolanone requires strong, stoichiometric oxidants such as Dess-Martin Periodinane (DMP) or Swern conditions.

  • Derivatization Limitations: Reactivity is largely restricted to standard O-alkylation (etherification) and O-acylation (esterification). SN2 displacements at the C3 position are notoriously sluggish due to the steric encumbrance and transannular strain inherent to the 5-membered oxolane ring.

Reactivity cluster_0 4-methylideneoxolan-3-ol (Allylic) cluster_1 4-methyloxolan-3-ol (Saturated) A 4-methylideneoxolan-3-ol B Directed Epoxidation (Spiro-epoxide) A->B VO(acac)2 / t-BuOOH C Allylic Oxidation (Enone) A->C MnO2 (Mild) D Tsuji-Trost Substitution A->D Pd(0) / Nucleophile E 4-methyloxolan-3-ol F Standard Oxidation (Ketone) E->F Swern / DMP G O-Alkylation/Acylation E->G Base / Electrophile

Fig 1. Divergent reactivity pathways dictated by the presence of the exocyclic double bond.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both substrates across three standard transformations, highlighting the distinct requirements for activation and functionalization.

Reaction TypeSubstrateReagents & ConditionsYieldChemoselectivity / Notes
Oxidation 4-methylideneoxolan-3-olMnO₂ (10 eq), DCM, RT, 4h85-92%Exclusively oxidizes the allylic alcohol; highly chemoselective.
Oxidation 4-methyloxolan-3-olDMP (1.2 eq), DCM, 0 °C to RT, 1h90-95%Requires strong oxidant; MnO₂ yields 0% conversion.
Epoxidation 4-methylideneoxolan-3-olVO(acac)₂ (5 mol%), t-BuOOH, DCM, 0 °C78-84%>95:5 d.r. (Hydroxyl-directed syn addition).
Epoxidation 4-methyloxolan-3-olVO(acac)₂ (5 mol%), t-BuOOH, DCM, 0 °CN/ANo reaction (lacks olefinic target).
Substitution 4-methylideneoxolan-3-ol (as Acetate)Pd(PPh₃)₄ (5 mol%), Amine, THF, 60 °C70-85%Proceeds via π-allyl Pd intermediate; complete retention of stereochemistry.
Substitution 4-methyloxolan-3-ol (as Mesylate)Amine, DMF, 80 °C (SN2)<30%Poor yields due to steric hindrance and competitive elimination.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of the transformation through specific analytical checkpoints.

Protocol A: Directed Spiro-Epoxidation of 4-Methylideneoxolan-3-ol

Objective: Synthesize the diastereopure spiro-epoxide utilizing the allylic hydroxyl as a directing group.

  • Preparation: Dissolve 4-methylideneoxolan-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C. Causality: Cooling minimizes the volatile loss of DCM and safely controls the exothermic nature of the subsequent peroxide addition.

  • Catalyst Addition: Add Vanadyl acetylacetonate [VO(acac)₂] (5 mol%). The solution will immediately turn a pale green/blue.

  • Oxidant Addition: Dropwise add tert-butyl hydroperoxide (t-BuOOH, 5.0-6.0 M in decane, 1.5 equiv). Causality: The slow addition prevents thermal runaway. The transition metal coordinates with both the allylic alcohol and the peroxide, forming a rigid transition state that forces oxygen delivery from the same face as the hydroxyl group.

  • Quench: After 2 hours of stirring, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ safely reduces any unreacted t-BuOOH to t-butanol, preventing explosive hazards during solvent concentration.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC (Stained with KMnO₄). The starting material will rapidly bleach the purple stain yellow, whereas the epoxide will not. In ¹H-NMR, the disappearance of the terminal olefinic protons (δ 4.9–5.2 ppm) and the appearance of spiro-epoxide methylene protons (δ 2.7–3.0 ppm) provides immediate confirmation of success.

Protocol B: Dess-Martin Oxidation of 4-Methyloxolan-3-ol

Objective: Oxidize the saturated secondary alcohol to the corresponding ketone (4-methyloxolan-3-one).

  • Preparation: Dissolve 4-methyloxolan-3-ol (1.0 equiv) in anhydrous DCM (0.1 M). Cool the reaction vessel to 0 °C.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 1.2 equiv) in portions. Causality: DMP is chosen over Swern oxidation to avoid the generation of malodorous dimethyl sulfide and to allow for a strictly room-temperature reaction profile, which is gentler on the oxolane ring.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour. The byproduct (iodinane) will precipitate as a white solid.

  • Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted DMP, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation or ring-opening of the oxolane scaffold.

  • Self-Validation Checkpoint: In IR spectroscopy, the broad O-H stretch (~3300 cm⁻¹) of the starting material will completely vanish, replaced by a sharp, intense C=O stretch (~1745 cm⁻¹, characteristic of a 5-membered ring ketone).

Workflow Start Substrate Preparation (0.1 M in DCM) Split Select Analog for Derivatization Start->Split Allylic 4-methylideneoxolan-3-ol Split->Allylic Sat 4-methyloxolan-3-ol Split->Sat Epox_Step1 Add VO(acac)2 (5 mol%) & t-BuOOH (1.5 eq) at 0°C Allylic->Epox_Step1 Ox_Step1 Add Dess-Martin Periodinane (1.2 eq) at 0°C Sat->Ox_Step1 Epox_Step2 Stir 2h, Quench with aq. Na2S2O3 Epox_Step1->Epox_Step2 Epox_Result Diastereoselective Spiro-epoxide Epox_Step2->Epox_Result Ox_Step2 Stir 1h, Quench with NaHCO3 / Na2S2O3 Ox_Step1->Ox_Step2 Ox_Result Saturated Ketone (3-oxolanone) Ox_Step2->Ox_Result

Fig 2. Experimental workflow comparing the functionalization protocols of both analogs.

References

  • Title: Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides Source: MDPI URL: [Link]

  • Title: Anionic cascade reactions. One-pot assembly of (Z)-chloro-exo-methylenetetrahydrofurans from β-hydroxyketones Source: Beilstein Journals URL: [Link]

Sources

Comparative

A Comparative Guide to Chiral Synthons in Macrolide Synthesis: Evaluating Alternatives to 4-Methylideneoxolan-3-ol

In the intricate world of organic synthesis, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled construction of complex natural products. Among these, 4-methylideneoxolan...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of organic synthesis, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled construction of complex natural products. Among these, 4-methylideneoxolan-3-ol, a versatile synthon often derived from carbohydrates, has proven its utility. This guide provides an in-depth technical comparison of the synthetic strategies employing 4-methylideneoxolan-3-ol with alternative approaches, using the total synthesis of the macrolide (+)-Phoracantholide I as a central case study. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Benchmark: A Carbohydrate-Derived Path to (+)-Phoracantholide I

The use of readily available and enantiopure carbohydrates from the "chiral pool" is a time-honored strategy in asymmetric synthesis.[1] This approach leverages nature's stereochemical control to minimize the need for de novo asymmetric induction. The synthesis of (+)-Phoracantholide I from D-glucose, as pioneered by Jung and Clevenger, serves as an excellent illustration of this principle, with 4-methylideneoxolan-3-ol as a key chiral intermediate.

The Synthetic Blueprint: From D-Glucose to a Key Lactone

The conversion of D-glucose to the pivotal intermediate, (S)-4-methylideneoxolan-3-ol, involves a series of well-established transformations. This is followed by a sequence of reactions to construct the macrocyclic framework of (+)-Phoracantholide I.

G D_Glucose D-Glucose Diacetone_Glucose Diacetone-D-glucose D_Glucose->Diacetone_Glucose Oxidation Oxidation & Esterification Diacetone_Glucose->Oxidation Methyl_ester Methyl Ester Oxidation->Methyl_ester Exo_methylene Introduction of exo-methylene Methyl_ester->Exo_methylene Methylideneoxolan 4-Methylideneoxolan-3-ol Exo_methylene->Methylideneoxolan Coupling Coupling with Grignard Reagent Methylideneoxolan->Coupling Intermediate_1 Acyclic Intermediate Coupling->Intermediate_1 Lactonization Macrolactonization Intermediate_1->Lactonization Phoracantholide (+)-Phoracantholide I Lactonization->Phoracantholide

Carbohydrate-based synthesis of (+)-Phoracantholide I.
Featured Protocol: Preparation of the Key Grignard Reagent and Coupling

A critical step in this synthesis is the coupling of the chiral electrophile, derived from 4-methylideneoxolan-3-ol, with a nucleophilic carbon chain that will form the backbone of the macrolide.

Materials:

  • (S)-4-methylideneoxolan-3-ol derivative

  • Magnesium turnings

  • 1,5-Dibromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • Copper(I) iodide (CuI)

Procedure:

  • A solution of 1,5-dibromopentane (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere. The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • The resulting Grignard reagent solution is cooled to -78 °C.

  • In a separate flask, a solution of the (S)-4-methylideneoxolan-3-ol derivative (1.2 eq) in anhydrous THF is prepared and cooled to -78 °C.

  • Copper(I) iodide (0.1 eq) is added to the Grignard reagent solution, followed by the dropwise addition of the chiral epoxide solution.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Alternative Strategy 1: De Novo Asymmetric Synthesis

A powerful alternative to the chiral pool approach is the de novo asymmetric synthesis, where chirality is introduced early in the synthetic sequence using a catalytic asymmetric reaction. The synthesis of (S)-phoracantholide J by O'Doherty and Avocetien exemplifies this strategy, employing a Noyori asymmetric reduction to establish the key stereocenter.[2]

The Synthetic Blueprint: Building Chirality from Achiral Precursors

This route commences with simple, achiral starting materials and relies on a highly enantioselective catalytic step to set the stereochemistry of the entire molecule.

G Pentyne 1-Pentyne Ynone 3-Yn-2-one Pentyne->Ynone Acetaldehyde Acetaldehyde Acetaldehyde->Ynone Noyori_Reduction Noyori Asymmetric Reduction Ynone->Noyori_Reduction Chiral_Alcohol Chiral Propargyl Alcohol Noyori_Reduction->Chiral_Alcohol Zipper_Reaction Alkyne Zipper Reaction Chiral_Alcohol->Zipper_Reaction Hydroalkynylation Hydroalkynylation Zipper_Reaction->Hydroalkynylation Acyclic_Precursor Acyclic Precursor Hydroalkynylation->Acyclic_Precursor Macrolactonization Macrolactonization Acyclic_Precursor->Macrolactonization Phoracantholide (S)-Phoracantholide J Macrolactonization->Phoracantholide G Glucal Protected D-Glucal Pd_Catalysis Palladium(II)-Catalyzed C-Glycosylation Glucal->Pd_Catalysis Aryl_Iodonium Diaryliodonium Salt Aryl_Iodonium->Pd_Catalysis C_Glycoside α-C-Aryl Glycoside Pd_Catalysis->C_Glycoside Further_Func Further Functionalization C_Glycoside->Further_Func Complex_Molecule Complex Chiral Molecule Further_Func->Complex_Molecule

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-methylideneoxolan-3-ol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where every safety measure directly corresponds to molecular reactivity. 4-Methylideneoxol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system where every safety measure directly corresponds to molecular reactivity.

4-Methylideneoxolan-3-ol (also known as 4-methylenetetrahydrofuran-3-ol) is a highly specialized cyclic ether intermediate. Featuring an oxolane ring, an exocyclic methylidene group, and a secondary/tertiary alcohol, it serves as a critical scaffold in the pharmaceutical development of 1[1] and 2[2].

Because of its unique structural motifs, handling this compound requires a deep understanding of its reactive potential. The following guide provides field-proven, causality-driven protocols for the safe handling, functionalization, and disposal of 4-methylideneoxolan-3-ol.

Mechanistic Hazard Profile & Causality

To design a self-validating safety protocol, we must first understand why this compound and its synthetic workflows are hazardous:

  • Peroxidizable Ether Linkage: Like all tetrahydrofuran derivatives, the oxolane oxygen can abstract a proton from adjacent carbons in the presence of light and oxygen, forming explosive hydroperoxides over time.

  • Exocyclic Olefin Reactivity: The 4-methylidene group is highly susceptible to electrophilic addition and radical polymerization, requiring strict temperature controls.

  • Co-Reagent Incompatibility: Functionalizing the 3-ol position often requires aggressive reagents. For example, nucleophilic fluorination utilizes Diethylaminosulfur trifluoride (DAST), which reacts violently with ambient moisture to release toxic Hydrogen Fluoride (HF) gas[3].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling this intermediate is dictated by the chemical incompatibilities of its standard solvent systems (e.g., CH₂Cl₂, toluene) and co-reagents.

Protection CategoryRecommended EquipmentMechanistic Rationale
Hand Protection Double-Gloving: Inner 4-mil Nitrile, Outer Butyl Rubber (0.3mm)Nitrile degrades rapidly in CH₂Cl₂. Butyl rubber provides superior permeation resistance against halogenated solvents and corrosive fluorinating agents (DAST).
Eye/Face Indirect-vented splash goggles + Polycarbonate face shieldProtects against sudden over-pressurization and chemical splashes during the 0 °C aqueous quenching of DAST or DDQ reactions.
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112) + Neoprene ApronOxolane derivatives and their solvents are highly flammable. Neoprene provides a secondary barrier against corrosive reagents.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates the inhalation risk of volatile oxolane vapors and potential HF off-gassing during fluorination steps.

Quantitative Reaction Parameters & Safety Thresholds

When synthesizing nucleoside analogues from 4-methylideneoxolan-3-ol, maintaining strict quantitative thresholds is critical for both safety and yield optimization[1].

Process StepPrimary Reagent / SolventQuantitative ParameterSafety & Yield Rationale
Deprotection DDQ / CH₂Cl₂ & Water0 °C, 1.5 hControls exothermic radical reactions; prevents the thermal degradation of the sensitive methylidene group[1].
Fluorination DAST / CH₂Cl₂43% Yield, Strict Inert AtmDAST requires absolutely anhydrous conditions to prevent violent exothermic hydrolysis and lethal HF release[3].
Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions prevent cleavage of the oxolane ring; however, this shock-sensitive reagent requires careful, controlled addition[1].
Hydroboration 9-BBNHigh Yield, Exclusive StereoselectivityPyrophoric boranes require strict Schlenk line techniques to prevent spontaneous atmospheric ignition[3].

Operational Handling Protocols

HandlingWorkflow A 1. Peroxide Testing & PPE Donning B 2. Inert Atmosphere (Schlenk Line) A->B Pass C 3. Reagent Addition (e.g., DAST, DDQ) B->C Ar/N2 Purge D 4. Controlled Quenching (0 °C) C->D Reaction Complete E 5. Waste Segregation & Disposal D->E Phase Separation

Fig 1. Step-by-step experimental workflow for handling 4-methylideneoxolan-3-ol derivatives.

Protocol: Nucleophilic Fluorination using DAST

Context: Converting the tertiary/secondary alcohol of the oxolane scaffold to a fluoride is a critical, high-risk step in synthesizing 3'-fluoro apionucleosides[1]. This protocol is designed as a self-validating system.

  • System Purging (Pre-operation): Flame-dry a two-neck round-bottom flask under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

    • Causality: DAST reacts violently with ambient moisture. Strict anhydrous conditions are non-negotiable to prevent HF gas generation.

  • Solvation & Substrate Loading: Dissolve the 4-methylideneoxolan-3-ol derivative in anhydrous CH₂Cl₂. Transfer the solution via a gas-tight syringe into the reaction vessel.

  • Thermal Equilibration: Submerge the reaction vessel in an ice-brine bath to achieve exactly 0 °C. Allow 15 minutes for complete thermal equilibration before proceeding.

  • Reagent Addition: Add DAST dropwise via a syringe pump at a rate not exceeding 0.5 mL/min.

    • Causality: Dropwise addition controls the exothermic fluorination process, preventing localized thermal spikes that could inadvertently polymerize the exocyclic methylidene group.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring vigorously for 2 hours.

  • Controlled Quenching: Re-cool the vessel to 0 °C. Slowly add saturated aqueous NaHCO₃ dropwise.

    • Causality: The weak base neutralizes unreacted DAST and HF byproducts safely. Rapid addition will cause violent CO₂ evolution and potential flask blowout.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄.

Emergency Response & Waste Decommissioning Plan

  • Halogenated Waste: All CH₂Cl₂ and DAST-contaminated organic washings must be strictly segregated into designated, vented halogenated waste carboys. Never mix with acetone or non-halogenated solvents.

  • Aqueous Fluoride Waste: The NaHCO₃ quench layer contains concentrated fluoride ions. It must be neutralized to pH 7-8 and disposed of in dedicated plastic (non-glass) containers according to local fluoride-waste regulations.

  • Peroxide Quenching: Before disposing of any concentrated oxolane residues or old stock solutions, test for peroxides using KI-starch paper. If concentrations exceed 20 ppm, quench the solution with an acidic ferrous sulfate (FeSO₄) solution before disposal.

Biological Application: Signaling Pathway Context

Understanding the end-use of 4-methylideneoxolan-3-ol reinforces the importance of its careful synthesis. Derivatives of this compound are utilized to synthesize CD73 antagonists. CD73 is an ecto-enzyme that hydrolyzes AMP into extracellular adenosine, creating an immunosuppressive tumor microenvironment[2]. By antagonizing CD73, these drugs prevent the activation of A2AR/A2BR receptors, thereby decreasing cAMP production and restoring the body's anti-tumor immune responses[2].

CD73Pathway AMP AMP (Adenosine Monophosphate) CD73 CD73 Enzyme (Target of Oxolane Derivatives) AMP->CD73 Hydrolysis Ado Extracellular Adenosine CD73->Ado Generates Receptors A2AR / A2BR Receptors Ado->Receptors Binds cAMP cAMP Production Receptors->cAMP Stimulates AC Immune Immunosuppression (Tumor Microenvironment) cAMP->Immune Activates PKA

Fig 2. CD73/Adenosine signaling pathway targeted by 4-methylideneoxolan-3-ol derived drugs.

Sources

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